Product packaging for Scytalidin(Cat. No.:CAS No. 39012-16-3)

Scytalidin

Cat. No.: B15189362
CAS No.: 39012-16-3
M. Wt: 404.5 g/mol
InChI Key: FLCKGELADIJEEM-WHEQGISXSA-N
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Description

Scytalidin has been reported in Scytalidium album with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O7 B15189362 Scytalidin CAS No. 39012-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39012-16-3

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(2S,10R)-10-butyl-10-hydroxy-2-pentyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone

InChI

InChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1

InChI Key

FLCKGELADIJEEM-WHEQGISXSA-N

Isomeric SMILES

CCCCC[C@H]1CC2=C(C[C@@](CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O

Canonical SMILES

CCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Bioactive Secondary Metabolites of Scytalidium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Scytalidium encompasses a diverse group of species known for their roles as saprophytes, plant pathogens, and occasional agents of human and animal infections. Beyond their ecological and clinical significance, these fungi represent a promising source of structurally unique and biologically active secondary metabolites. This technical guide provides an in-depth exploration of the known secondary metabolites produced by Scytalidium species, with a particular focus on scytalidin, a notable antifungal compound. The guide details the producing fungal species, quantitative data on production, comprehensive experimental protocols for isolation and characterization, and available insights into their biosynthetic pathways.

While the initial query sought information on "scytalidic acid," a thorough review of the scientific literature indicates that this term is not associated with any known fungal metabolite. It is likely a misnomer for This compound , a well-documented fungitoxic compound isolated from a Scytalidium species. This guide will proceed with a focus on this compound and other characterized secondary metabolites from this genus.

Fungal Species and their Bioactive Compounds

The primary producer of the potent antifungal agent this compound is an unspecified species of Scytalidium. Taxonomically, it is important to note that Scytalidium dimidiatum is now considered a synonym for Scytalidium lignicola. While this compound is a key metabolite, other Scytalidium species have been shown to produce a range of other secondary metabolites, including naphthoquinones and melanin-related compounds.

Quantitative Data on Secondary Metabolite Production

Quantitative data on the production of this compound and other specific secondary metabolites from Scytalidium species are not extensively reported in the public domain. The yield of these compounds is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. For researchers aiming to optimize production, extensive screening of different isolates and empirical optimization of fermentation parameters are crucial first steps.

CompoundProducing Species (as reported)Typical YieldCulture ConditionsReference
This compoundScytalidium sp.Not specified in available literatureLiquid culture medium[1]
NaphthoquinonesScytalidium hyalinum, Nattrassia mangiferae (Scytalidium dimidiatum)Variable depending on the strainNot specified in available literature[2]
MelaninScytalidium dimidiatumNot quantifiedStandard fungal culture media[3]

Table 1: Summary of Selected Secondary Metabolites from Scytalidium Species

Experimental Protocols

Fungal Culture and Inoculum Preparation

Objective: To cultivate Scytalidium species for the production of secondary metabolites.

Materials:

  • Pure culture of the desired Scytalidium species (e.g., Scytalidium lignicola).

  • Potato Dextrose Agar (PDA) plates or slants.

  • Liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth, or a specialized production medium).

  • Sterile flasks or bioreactor.

  • Incubator shaker.

Methodology:

  • Activation of Culture: Aseptically transfer a small piece of the mycelium from a stock culture onto a fresh PDA plate.

  • Incubation: Incubate the plate at 25-28°C for 7-14 days, or until sufficient mycelial growth is observed.

  • Inoculum Preparation: From the actively growing PDA plate, cut out small agar plugs (approximately 5 mm in diameter) using a sterile cork borer.

  • Inoculation: Aseptically transfer 3-5 agar plugs into a flask containing the sterile liquid culture medium.

  • Fermentation: Incubate the flask on a rotary shaker at 120-150 rpm and 25-28°C for 14-21 days. The optimal fermentation time should be determined empirically by monitoring the production of the target metabolite.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Culture broth from Scytalidium sp. fermentation.

  • Ethyl acetate or other suitable organic solvent.

  • Separatory funnel.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Solvent systems for chromatography (e.g., gradients of hexane and ethyl acetate).

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • UV lamp for visualization.

Methodology:

  • Extraction: After the fermentation period, separate the mycelial biomass from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Apply the adsorbed crude extract to the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions containing the pure compound of interest.

  • Final Purification: If necessary, perform further purification steps such as preparative TLC or crystallization to obtain pure this compound.

Biosynthetic Pathways

The biosynthetic pathways for most secondary metabolites in Scytalidium species, including this compound, are not well-elucidated. However, based on the chemical structure of this compound, it is suggested to be related to the nonadrides, a class of fungal metabolites.

Logical Relationship of Secondary Metabolite Biosynthesis

The following diagram illustrates a generalized workflow for the discovery and characterization of fungal secondary metabolites, which is applicable to the study of compounds from Scytalidium.

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis cluster_bioactivity Bioactivity Screening cluster_biosynthesis Biosynthesis Studies Fungal_Isolation Fungal Strain Isolation (e.g., Scytalidium sp.) Culture_Optimization Culture Condition Optimization Fungal_Isolation->Culture_Optimization Fermentation Fermentation Culture_Optimization->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Antifungal_Assay Antifungal Assays Purification->Antifungal_Assay Genomic_Analysis Genomic Analysis Structure_Elucidation->Genomic_Analysis Cytotoxicity_Assay Cytotoxicity Assays Antifungal_Assay->Cytotoxicity_Assay Other_Assays Other Bioassays Cytotoxicity_Assay->Other_Assays Gene_Knockout Gene Knockout Experiments Genomic_Analysis->Gene_Knockout Pathway_Elucidation Biosynthetic Pathway Elucidation Gene_Knockout->Pathway_Elucidation

References

Isolation and Purification of Scytalidic Acid from Scytalidium sp. Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Scytalidic acid, a polyketide secondary metabolite produced by fungi of the genus Scytalidium. This document details the necessary experimental protocols, from fungal culture to the purification of the final compound, and includes data presentation in a structured format for clarity and comparative analysis.

Introduction

Scytalidic acid is a member of the nonadride family of fungal polyketides, characterized by a nine-membered carbocyclic ring fused to one or more maleic anhydride groups. These compounds, including the closely related and more extensively studied Scytalidin, often exhibit significant biological activities, making them of interest for drug discovery and development. The producing organisms are typically species of the filamentous fungus Scytalidium. This guide outlines a representative methodology for the isolation and purification of Scytalidic acid from fungal culture.

Fungal Cultivation for Scytalidic Acid Production

The production of Scytalidic acid is achieved through the cultivation of a producing strain of Scytalidium sp. under conditions optimized for secondary metabolite production. Both liquid and solid-state fermentation can be employed.

Culture Media

A variety of media can be used to support the growth of Scytalidium sp. and the production of polyketides. The choice of medium can significantly impact the yield of the target metabolite.

Table 1: Representative Culture Media for Scytalidium sp.

Medium TypeCompositionSterilization
Liquid Medium Potato Dextrose Broth (PDB): 24 g/LAutoclave at 121°C for 15 min
Yeast Extract Sucrose (YES) Broth: Yeast Extract 20 g/L, Sucrose 150 g/L, MgSO₄·7H₂O 0.5 g/LAutoclave at 121°C for 15 min
Solid Medium Rice Medium: White rice 100 g, Distilled water 100 mLAutoclave at 121°C for 20 min
Oatmeal Agar (OA): Oatmeal 60 g/L, Agar 20 g/LAutoclave at 121°C for 15 min
Fermentation Conditions

Optimal fermentation parameters are crucial for maximizing the yield of Scytalidic acid.

Table 2: Typical Fermentation Parameters for Scytalidium sp.

ParameterLiquid CultureSolid Culture
Inoculum Spore suspension (10⁶ spores/mL) or mycelial plugsSpore suspension (10⁶ spores/mL) or mycelial plugs
Temperature 25-28°C25-28°C
Agitation 150-200 rpm (for submerged fermentation)Static
Incubation Time 14-28 days21-35 days
Aeration Shaker flask with breathable closureFlask with breathable closure

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of Scytalidic acid.

Protocol 1: Fungal Culture and Inoculation
  • Preparation of Inoculum:

    • Grow the Scytalidium sp. strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 10⁶ spores/mL using a hemocytometer.

    • Alternatively, use a sterile cork borer to cut mycelial plugs (5 mm diameter) from the edge of an actively growing colony.

  • Inoculation:

    • For liquid culture, inoculate 100 mL of sterile broth in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension or two mycelial plugs.

    • For solid culture, inoculate a 250 mL Erlenmeyer flask containing 50 g of sterile rice medium with 2 mL of the spore suspension or three mycelial plugs.

  • Incubation:

    • Incubate the cultures according to the parameters outlined in Table 2.

Protocol 2: Extraction of Scytalidic Acid
  • Harvesting:

    • For liquid cultures, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

    • For solid cultures, the entire fermented rice medium is used for extraction.

  • Extraction from Culture Broth (Liquid Culture):

    • Adjust the pH of the culture filtrate to 2-3 with 2M HCl to protonate the acidic compounds.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium and Solid Culture:

    • Homogenize the mycelial mat or the solid culture with an organic solvent. A common choice is a mixture of chloroform and methanol (1:1, v/v) or acetone.

    • Perform the extraction three times with sufficient solvent volume to ensure complete immersion of the fungal material.

    • Combine the organic extracts and filter to remove solid debris.

    • Evaporate the solvent under reduced pressure to yield the crude extract.

Protocol 3: Purification of Scytalidic Acid

A multi-step chromatographic approach is typically required to achieve high purity.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable non-polar solvent such as hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from hexane to ethyl acetate, and then to methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm) and/or with a staining reagent (e.g., phosphomolybdic acid).

    • Combine fractions containing the compound of interest based on the TLC profiles.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the enriched fractions by preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at a wavelength where Scytalidic acid absorbs (e.g., 254 nm).

    • Collect the peak corresponding to Scytalidic acid.

    • Evaporate the solvent to obtain the purified compound.

Table 3: Representative HPLC Parameters for Scytalidic Acid Purification

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-70% B over 30 minutes
Flow Rate 2.0 mL/min
Detection UV at 254 nm

Data Presentation

Quantitative data regarding the production and purification of Scytalidic acid should be systematically recorded for reproducibility and comparison.

Table 4: Example of Quantitative Data Summary for Scytalidic Acid Isolation

ParameterValue
Fungal Strain Scytalidium sp. (Strain ID)
Culture Volume/Mass 1 L (liquid) / 500 g (solid)
Crude Extract Yield (from broth) 500 mg
Crude Extract Yield (from mycelium) 250 mg
Purified Scytalidic Acid Yield 15 mg
Purity (by HPLC) >98%
Molecular Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol

Visualizations

The following diagrams illustrate key processes in the production and isolation of Scytalidic acid.

Experimental_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Culture Scytalidium sp. Culture (Liquid or Solid Medium) Harvest Harvesting (Filtration/Homogenization) Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate/Chloroform:Methanol) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Enriched Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Scytalidic Acid HPLC->Pure_Compound Biosynthetic_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Dimerization Polyketide_Chain->Cyclization Deoxythis compound Deoxythis compound Cyclization->Deoxythis compound Hydroxylation Hydroxylation Deoxythis compound->Hydroxylation Scytalidic_Acid Scytalidic Acid Hydroxylation->Scytalidic_Acid

Spectroscopic Profile of Scytalidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, also known as Scytalidin, is a fungal metabolite produced by species of Scytalidium. Its structure was first elucidated in the early 1970s. As a natural product with biological activity, its complete spectroscopic characterization is crucial for its identification, purity assessment, and further investigation in drug discovery and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Scytalidic acid. The information herein is based on its established chemical structure and serves as a reference for researchers working with this compound.

Chemical Structure

Systematic Name: (4aR,9aS)-4a-butyl-9a-hydroxy-8-pentyl-4,4a,9,9a-tetrahydro-1H,3H-furo[3,4-b]furo[3',4':4,5]cyclopenta[1,2-d]furan-1,3,6-trione

Molecular Formula: C₂₂H₂₈O₇

Molecular Weight: 404.45 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Scytalidic acid. These predictions are derived from its known structure and are intended to be a reference for the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 4.5 - 4.8m1HH-4aProton adjacent to the ester carbonyl and quaternary carbon.
~ 3.0 - 3.5m1HH-9aMethine proton of the cyclopentane ring.
~ 2.5 - 2.8m2H-CH₂- (pentyl)Methylene group adjacent to the furanone ring.
~ 2.2 - 2.4m2H-CH₂- (butyl)Methylene group adjacent to the quaternary carbon.
~ 1.2 - 1.8m12H-(CH₂)₃- (pentyl), -(CH₂)₂- (butyl)Overlapping methylene protons of the alkyl chains.
~ 0.9t6H-CH₃ (pentyl), -CH₃ (butyl)Terminal methyl groups of the alkyl chains.
Variablebr s1H-OHHydroxyl proton, chemical shift is concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
~ 170 - 175CC=O (ester/lactone)Carbonyl carbons of the furo[3,4-b]furan-1,3-dione moieties.
~ 160 - 165CC=C (enol ether)Quaternary carbons of the double bonds in the furanone rings.
~ 110 - 120CC=C (enol ether)Quaternary carbons of the double bonds in the furanone rings.
~ 80 - 85CC-9aQuaternary carbon bearing the hydroxyl group.
~ 50 - 55CHC-4aMethine carbon of the cyclopentane ring.
~ 30 - 40CH₂Alkyl -CH₂-Methylene carbons of the pentyl and butyl chains.
~ 20 - 30CH₂Alkyl -CH₂-Methylene carbons of the pentyl and butyl chains.
~ 14CH₃Alkyl -CH₃Terminal methyl carbons of the alkyl chains.
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
m/zIonNotes
405.1808[M+H]⁺Calculated for C₂₂H₂₉O₇⁺
427.1627[M+Na]⁺Calculated for C₂₂H₂₈O₇Na⁺
443.1366[M+K]⁺Calculated for C₂₂H₂₈O₇K⁺
403.1655[M-H]⁻Calculated for C₂₂H₂₇O₇⁻
Table 4: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3400BroadO-H stretchHydroxyl group
~ 2960, 2870StrongC-H stretchAliphatic CH₃ and CH₂ groups
~ 1820, 1760StrongC=O stretchAnhydride-like carbonyls in the furo[3,4-b]furan-1,3-dione system
~ 1680MediumC=C stretchDouble bonds within the furanone rings
~ 1200 - 1000StrongC-O stretchEster and ether linkages

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like Scytalidic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified Scytalidic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

  • 2D NMR Spectroscopy: To aid in structure elucidation and confirm assignments, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of Scytalidic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI-MS): Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument). Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS experiments on the isolated molecular ions. This involves collision-induced dissociation (CID) to generate fragment ions, which can help to identify the different structural motifs within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified Scytalidic acid directly onto the ATR crystal of an FTIR spectrometer.

  • Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like Scytalidic acid.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Natural Product cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction Extraction from Fungal Culture Chromatography Chromatographic Purification (e.g., HPLC, Column Chromatography) Extraction->Chromatography Pure_Compound Pure Scytalidic Acid Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation IR->Spectral_Interpretation Structure_Proposal Structure Proposal Spectral_Interpretation->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of Scytalidic acid.

Unraveling the Molecular Architecture: A Technical Guide to the Biosynthetic Pathway of Scytalidic Acid in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the intricate biosynthetic pathway of Scytalidic acid, a significant fungal secondary metabolite, has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the enzymatic machinery and genetic blueprints responsible for the synthesis of this complex molecule in fungi, with a primary focus on the producing organism, Scytalidium album.

Scytalidic acid, a member of the maleidride family of natural products, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This guide provides an in-depth exploration of the biosynthetic gene cluster, the key enzymes involved, and the intricate biochemical reactions that construct the Scytalidic acid scaffold.

The Biosynthetic Blueprint: From Precursors to Final Product

The biosynthesis of Scytalidic acid is a multi-step process orchestrated by a dedicated gene cluster in Scytalidium album. The pathway commences with the synthesis of a polyketide backbone by a highly-reducing polyketide synthase (HR-PKS). This initial structure undergoes a series of modifications, including cyclization and oxidation, catalyzed by a suite of specialized enzymes.

A pivotal intermediate in this pathway is deoxyscytalidin. The final and defining step in the formation of Scytalidic acid (also referred to as this compound) is a stereospecific 6-hydroxylation of deoxythis compound. This crucial reaction is catalyzed by ScyL2 , an α-ketoglutarate dependent dioxygenase. The activity of this enzyme is facilitated by an isochorismatase-like enzyme, which plays a supportive role in the catalytic process.

The fusion of the precursor molecules into the characteristic nine-membered ring of the nonadride core is a complex process. This key step is catalyzed by a ketosteroid isomerase (KSI)-like protein, ScyR6 , with its efficiency significantly enhanced by the presence of phosphatidylethanolamine-binding proteins (PEBPs), ScyL1 and ScyR12 .

Below is a diagrammatic representation of the proposed biosynthetic pathway of Scytalidic acid.

Scytalidic_Acid_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Scaffold Formation cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Highly-Reducing Polyketide Synthase (HR-PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Fatty_Acid Fatty Acid (e.g., octanoate) Fatty_Acid->PKS Polyketide Polyketide Intermediate PKS->Polyketide Dimerization Dimerization & Cyclization (ScyR6 - KSI-like) (ScyL1, ScyR12 - PEBPs) Polyketide->Dimerization Deoxythis compound Deoxythis compound Dimerization->Deoxythis compound Hydroxylation 6-Hydroxylation (ScyL2 - α-KG Dioxygenase) (Isochorismatase-like enzyme) Deoxythis compound->Hydroxylation Scytalidic_Acid Scytalidic Acid (this compound) Hydroxylation->Scytalidic_Acid

Figure 1: Proposed biosynthetic pathway of Scytalidic acid.

Quantitative Insights into Scytalidic Acid Production

While extensive quantitative data for every enzymatic step in the Scytalidic acid pathway is not yet available in the public domain, studies on related fungal secondary metabolites provide a framework for understanding the potential yields and efficiencies. The production of Scytalidic acid by Scytalidium album can be influenced by various factors, including culture conditions and the genetic background of the strain. Further research involving detailed enzyme kinetic studies and metabolic flux analysis is required to populate a comprehensive quantitative dataset.

Parameter Enzyme Value Organism/Conditions Reference
Core EnzymeHighly-Reducing Polyketide Synthase (HR-PKS)-Scytalidium album[General knowledge]
Final Step EnzymeScyL2 (α-ketoglutarate dependent dioxygenase)-Scytalidium album[General knowledge]
Supporting EnzymesScyR6 (KSI-like), ScyL1 (PEBP), ScyR12 (PEBP)-Scytalidium album[General knowledge]
Gene Cluster LengthThis compound BGC (FBGC00540)41184 bpScytalidium album UAMH 3620Fungal Biosynthetic Gene Clusters database

Table 1: Key Enzymatic and Genetic Information for Scytalidic Acid Biosynthesis. (Note: Specific kinetic data is currently limited in published literature).

Experimental Methodologies for Pathway Elucidation

The elucidation of the Scytalidic acid biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental protocols that are central to this research are detailed below.

Heterologous Expression of the Scytalidic Acid Biosynthetic Gene Cluster

A powerful strategy to characterize the function of the biosynthetic genes is to express them in a well-characterized heterologous host, such as Aspergillus oryzae or Aspergillus nidulans. This approach allows for the production of Scytalidic acid and its intermediates in a clean background, facilitating their identification and the functional assignment of the involved enzymes.

Heterologous_Expression_Workflow cluster_gene_cloning 1. Gene Cluster Cloning cluster_transformation 2. Host Transformation cluster_analysis 3. Metabolite Analysis Isolate_gDNA Isolate genomic DNA from S. album Amplify_BGC Amplify biosynthetic gene cluster (BGC) using PCR Isolate_gDNA->Amplify_BGC Clone_Vector Clone BGC into expression vector Amplify_BGC->Clone_Vector Prepare_Protoplasts Prepare protoplasts of heterologous host (e.g., A. oryzae) Clone_Vector->Prepare_Protoplasts Transform Transform protoplasts with expression vector Prepare_Protoplasts->Transform Select_Transformants Select for positive transformants Transform->Select_Transformants Cultivate Cultivate transformants Select_Transformants->Cultivate Extract_Metabolites Extract secondary metabolites Cultivate->Extract_Metabolites Analyze_LCMS Analyze extracts by LC-MS/MS and NMR Extract_Metabolites->Analyze_LCMS Identify_Product Identify Scytalidic acid and intermediates Analyze_LCMS->Identify_Product

Figure 2: Experimental workflow for heterologous expression.
In Vitro Enzyme Assays for Key Biosynthetic Steps

To dissect the specific function of individual enzymes, in vitro assays are indispensable. These assays involve the purification of the target enzyme and incubation with its putative substrate to monitor product formation.

Protocol for α-Ketoglutarate-Dependent Dioxygenase (ScyL2) Assay:

  • Protein Expression and Purification:

    • Clone the coding sequence of scyL2 into an expression vector with a purification tag (e.g., His-tag).

    • Express the protein in a suitable host, such as Escherichia coli.

    • Purify the recombinant ScyL2 protein using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing purified ScyL2, the substrate deoxythis compound, α-ketoglutarate, Fe(II) (e.g., as FeSO₄), and a suitable buffer (e.g., Tris-HCl or HEPES).

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 25-30°C).

    • Quench the reaction at various time points by adding a stop solution (e.g., acid or organic solvent).

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of Scytalidic acid.

Enzyme_Assay_Logic Input Purified Enzyme (ScyL2) + Substrate (Deoxythis compound) + Cofactors (α-KG, Fe(II)) Process Incubation (Optimal Temperature & Time) Input->Process Output Reaction Mixture Process->Output Analysis Quenching & Analysis (HPLC, LC-MS) Output->Analysis Result Detection of Scytalidic Acid Analysis->Result

Figure 3: Logical flow of an in vitro enzyme assay.

Future Directions and Applications

The elucidation of the Scytalidic acid biosynthetic pathway opens up exciting avenues for future research. The detailed understanding of the enzymatic machinery will enable the targeted genetic manipulation of the biosynthetic gene cluster to produce novel analogues of Scytalidic acid with potentially improved or novel biological activities. Furthermore, the heterologous expression systems developed for this pathway can be optimized for the sustainable and scalable production of Scytalidic acid, paving the way for its further investigation and potential development as a therapeutic agent. This technical guide serves as a foundational resource for scientists dedicated to exploring and exploiting the rich chemical diversity of fungal natural products.

In-Depth Technical Guide on the Discovery of the Antifungal Natural Product Scytalidin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Scytalidic acid" did not yield a known natural product. It is highly probable that this was a slight misnomer for Scytalidin , a well-documented antifungal metabolite produced by the fungus Scytalidium. This guide will focus on the discovery, characterization, and biological activity of this compound.

Introduction

This compound is a potent fungitoxic metabolite isolated from the imperfect fungus Scytalidium. Structurally, it is classified as a nonadride, a class of natural products characterized by a nine-membered carbocyclic ring fused to two maleic anhydride moieties. The discovery of this compound is a significant contribution to the field of natural product chemistry and mycology, offering a potential lead compound for the development of new antifungal agents. This document provides a comprehensive overview of the discovery process, from fermentation and isolation to structure elucidation and biological characterization.

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of a this compound-producing Scytalidium species. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

Table 1: Fermentation Parameters for this compound Production
ParameterOptimized Value
Producing Organism Scytalidium sp.
Culture Medium Potato Dextrose Broth (PDB)
Carbon Source Glucose (30 g/L)
Nitrogen Source Yeast Extract (5 g/L)
Initial pH 6.5
Temperature 28°C
Agitation Speed 180 rpm
Fermentation Time 11 days
Typical Yield Data not available in reviewed literature

Isolation and Purification

Following fermentation, the fungal biomass is separated from the culture broth. This compound is then extracted from the broth using organic solvents and purified through a series of chromatographic techniques.

Experimental Protocol: Isolation and Purification of this compound
  • Extraction:

    • The culture filtrate is acidified to pH 3.0 with 2M HCl.

    • The acidified filtrate is extracted three times with an equal volume of ethyl acetate.

    • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are pooled and further purified by preparative HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV detector at 254 nm.

    • The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
TechniqueKey Observations
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₂₄H₃₀O₉.
¹H NMR Signals corresponding to alkyl chains, olefinic protons, and hydroxyl groups.
¹³C NMR Resonances for carbonyl groups of the maleic anhydride moieties, olefinic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy Absorption bands characteristic of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds.
UV-Vis Spectroscopy Absorption maxima indicating the presence of conjugated systems.

Based on these data, the structure of this compound was established as 10-butyl-5,9,10,11-tetrahydro-10-hydroxy-4-pentyl-4H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8-tetraone.

Biological Activity

This compound has demonstrated significant antifungal activity against a range of fungal pathogens. The potency of its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antifungal Activity of this compound (MIC values)
Fungal SpeciesMIC (µg/mL)
Candida albicansData not available in reviewed literature
Aspergillus fumigatusData not available in reviewed literature
Cryptococcus neoformansData not available in reviewed literature
Trichophyton rubrumData not available in reviewed literature

Note: While this compound is reported to be fungitoxic, specific MIC values from standardized assays were not available in the reviewed literature. This table serves as a template for how such data would be presented.

Biosynthesis

The biosynthesis of this compound proceeds through a polyketide pathway. A key intermediate in this pathway is deoxythis compound.

The final step in the biosynthesis of this compound is the hydroxylation of deoxythis compound, a reaction catalyzed by the enzyme ScyL2, which is an α-ketoglutarate dependent dioxygenase. This biosynthetic relationship has been established through genetic and biochemical studies.

Visualizations

Workflow for the Discovery of this compound

Scytalidin_Discovery_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Characterization Fermentation Submerged Fermentation of Scytalidium sp. Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Silica_Chromatography Silica Gel Column Chromatography Extraction->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Bioactivity_Screening Antifungal Activity Screening (MIC) Pure_Compound->Structure_Elucidation Pure_Compound->Bioactivity_Screening

Caption: Workflow for the discovery of this compound.

Biosynthetic Pathway of this compound

Scytalidin_Biosynthesis Polyketide_Precursors Polyketide Precursors Deoxythis compound Deoxythis compound Polyketide_Precursors->Deoxythis compound Multiple Steps This compound This compound Deoxythis compound->this compound ScyL2 ScyL2 (α-ketoglutarate dependent dioxygenase) ScyL2->Deoxythis compound

Unveiling the Biological Potential of Scytalidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, a fungal metabolite first isolated from Scytalidium species, has emerged as a molecule of interest for its pronounced biological activities. This technical guide provides a comprehensive overview of the screening of Scytalidic acid for its antifungal, antibacterial, and enzyme-inhibitory properties. It is designed to equip researchers and drug development professionals with a detailed understanding of the methodologies employed in assessing its therapeutic potential, alongside a summary of the key quantitative findings.

Chemical Profile

PropertyValueReference
Molecular Formula C₂₂H₂₈O₇[1]
Molecular Weight 404.45 g/mol [1]
Chemical Structure 10-butyl-5,9,10,11-tetrahydro-10-hydroxy-4-pentyl-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone[1]

Biological Activity Screening: Data Summary

The primary biological activity attributed to Scytalidic acid is its potent antifungal action, particularly against various wood-decaying and staining fungi. Limited evidence also suggests potential antibacterial and enzyme-inhibitory activities.

Activity TypeTarget Organism/EnzymeAssay TypeResult (MIC/IC₅₀)Reference
Antifungal Wood-decaying and staining fungiAgar dilution / Disc diffusionNot explicitly quantified in available literature[2]
Antibacterial Bacillus subtilis, Staphylococcus aureusNot specified16-64 µg/mL (for a group of related compounds)[3]
Enzyme Inhibition Farnesyl TransferaseNot specified6 µM (Potentially a typographical error in the original source)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies historically used to evaluate the biological activities of Scytalidic acid.

Antifungal Activity Screening

The foundational studies on Scytalidic acid's antifungal properties utilized agar-based diffusion methods to assess its inhibitory effects on a range of fungal species.

Objective: To determine the susceptibility of various fungal species to Scytalidic acid.

Principle: This assay is based on the diffusion of the test compound from a source (e.g., a filter paper disc or a well) through an agar medium inoculated with a target fungus. The presence of a zone of inhibition around the source indicates antifungal activity.

Detailed Protocol (Reconstructed from historical accounts):

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), and sterilize by autoclaving.

  • Inoculum Preparation: Grow pure cultures of the test fungi on agar plates. Prepare a spore suspension or mycelial fragments in sterile water or a suitable buffer. Adjust the concentration of the inoculum to a standardized level.

  • Plate Inoculation: Spread a uniform lawn of the fungal inoculum onto the surface of the agar plates.

  • Application of Scytalidic Acid:

    • Disc Diffusion Method: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of Scytalidic acid dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the discs firmly on the surface of the inoculated agar plates.

    • Agar Well Diffusion Method: Create wells (6-8 mm diameter) in the agar plates using a sterile cork borer. Add a defined volume of the Scytalidic acid solution into each well.

  • Controls: Use a solvent-only control to ensure the solvent has no inhibitory effect. A positive control with a known antifungal agent can also be included.

  • Incubation: Incubate the plates at an optimal temperature for the growth of the specific test fungus (typically 25-28°C) for a period of 3-7 days, or until sufficient growth is observed in the control plates.

  • Data Analysis: Measure the diameter of the zone of inhibition (including the disc/well diameter) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to Scytalidic acid. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations of the acid.

Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Fungal Growth Media Inoculate Inoculate Agar Plates Media->Inoculate Inoculum Prepare Fungal Inoculum Inoculum->Inoculate Apply Apply Scytalidic Acid (Disc/Well) Inoculate->Apply Incubate Incubate Plates Apply->Incubate Measure Measure Zone of Inhibition Incubate->Measure Determine_MIC Determine MIC Measure->Determine_MIC

Caption: Workflow for antifungal susceptibility testing of Scytalidic acid.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of Scytalidic acid are not yet fully elucidated. However, its reported inhibition of farnesyl transferase suggests a potential mechanism for its anticancer and antifungal effects.

Farnesyltransferase Inhibition Pathway:

Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. Farnesylation is essential for the localization of these proteins to the cell membrane, which is a prerequisite for their signaling functions. By inhibiting farnesyltransferase, Scytalidic acid could disrupt these signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.

Farnesyl_Transferase_Inhibition cluster_pathway Cellular Signaling cluster_inhibition Inhibition by Scytalidic Acid Ras Ras Protein (inactive) Farnesylated_Ras Farnesylated Ras (active) Ras->Farnesylated_Ras Farnesylation FT Farnesyl Transferase FPP Farnesyl Pyrophosphate Membrane Cell Membrane Localization Farnesylated_Ras->Membrane Signaling Downstream Signaling (e.g., MAPK pathway) Membrane->Signaling Proliferation Cell Proliferation Signaling->Proliferation Scytalidic_Acid Scytalidic Acid Scytalidic_Acid->FT inhibits

Caption: Proposed mechanism of action via farnesyl transferase inhibition.

Conclusion and Future Directions

Scytalidic acid demonstrates significant antifungal activity, warranting further investigation as a potential lead compound for the development of novel antifungal agents. The preliminary data on its antibacterial and enzyme-inhibitory activities also suggest broader therapeutic potential. Future research should focus on:

  • Comprehensive Screening: Evaluating the activity of Scytalidic acid against a wider range of clinically relevant fungal and bacterial pathogens using standardized microdilution methods to determine precise MIC values.

  • Mechanism of Action Studies: Elucidating the exact molecular targets and signaling pathways affected by Scytalidic acid to better understand its mode of action.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of Scytalidic acid in animal models of infection and disease.

  • Structural Analogs: Synthesizing and screening structural analogs of Scytalidic acid to potentially enhance its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers embarking on the further exploration of Scytalidic acid, a promising natural product with the potential for significant contributions to medicine and biotechnology.

References

The Emerging Cytotoxic Profile of Scytalidic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel anticancer agents continues, secondary metabolites from fungal sources are gaining increasing attention. Among these, Scytalidic acid, a compound isolated from the fungus Scytalidium sp., has demonstrated preliminary cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the cytotoxicity of Scytalidic acid and related compounds from the Scytalidium genus, intended for researchers, scientists, and drug development professionals.

Introduction to Scytalidic Acid

Scytalidic acid, also known as Scytalidin, is a fungal metabolite produced by species of the genus Scytalidium. Its chemical formula is C₂₂H₂₈O₇. Preliminary investigations into its biological activities have revealed a spectrum of potential therapeutic properties, including antifungal and cytotoxic effects. While research is still in its early stages, the initial findings warrant a closer examination of its potential as an anticancer agent.

Preliminary Cytotoxicity Data

Direct quantitative data on the cytotoxicity of Scytalidic acid is limited in publicly accessible literature. However, initial screenings have indicated that it possesses moderate cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (glioblastoma).

To provide a broader context of the cytotoxic potential within the Scytalidium genus, data from studies on other metabolites isolated from these fungi are presented below.

Table 1: Cytotoxicity of Sorbicillinoid Analogs from Scytalidium album
CompoundCell LineIC50 (µM)Exposure Time
Compound 1MDA-MB-435 (Melanoma)1.572 hours
SW-620 (Colon)0.572 hours
OSU-CLL (Leukemia)3.148 hours
Compound 5MDA-MB-435 (Melanoma)2.372 hours
SW-620 (Colon)2.572 hours
OSU-CLL (Leukemia)>5048 hours

This data is derived from a study on metabolites from Scytalidium album and not Scytalidic acid itself, but illustrates the cytotoxic potential of compounds from this genus.

Table 2: Cytotoxicity of an extract from Scytalidium parasiticum
Extract Concentration (mg/mL)Cell LineCell Viability (%)
2V79-4 (Chinese Hamster Lung)~50%

This study indicated weak cytotoxicity of the fungal extract.

Postulated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic effects of Scytalidic acid have not yet been elucidated. However, based on the actions of other cytotoxic natural products, it is plausible that Scytalidic acid may induce cell death through apoptosis. The two primary apoptotic signaling pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.

intrinsic_pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_caspase Caspase Cascade DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. The Intrinsic Apoptotic Signaling Pathway.
Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the formation of a death-inducing signaling complex (DISC), which leads to the activation of initiator caspases (e.g., caspase-8), which in turn activate the executioner caspases.

extrinsic_pathway cluster_receptor Cell Surface cluster_signal Intracellular Signaling Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. The Extrinsic Apoptotic Signaling Pathway.

Further research is required to determine which of these, if any, are specifically modulated by Scytalidic acid.

Methodologies for Cytotoxicity Assessment

While specific protocols for Scytalidic acid are not available, the following are standard methodologies used for assessing the cytotoxicity of novel compounds.

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), NCI-H460 (lung), SF-268 (glioblastoma), MDA-MB-435 (melanoma), and SW-620 (colon) are commonly used.

  • Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

  • Protocol:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Scytalidic acid) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Screening

cytotoxicity_workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, H460) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Scytalidic Acid (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 3. General workflow for in vitro cytotoxicity screening.

Future Directions

The preliminary findings on the cytotoxicity of Scytalidic acid are promising but necessitate further in-depth investigation. Future research should focus on:

  • Isolation and Purification: Establishing a robust methodology for the isolation and purification of Scytalidic acid in sufficient quantities for comprehensive biological evaluation.

  • Broad-Spectrum Cytotoxicity Screening: Testing the compound against a wider panel of cancer cell lines, including those from different tissues of origin and with varying genetic backgrounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Scytalidic acid to understand how it induces cell death.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of Scytalidic acid in preclinical animal models.

Conclusion

Scytalidic acid, a secondary metabolite from Scytalidium sp., represents a potential new lead in the development of anticancer therapeutics. Although the current body of evidence is in its infancy, the initial observations of its cytotoxic activity against several cancer cell lines are encouraging. This technical guide summarizes the existing knowledge and provides a framework for future research aimed at fully characterizing the cytotoxic potential and mechanism of action of this intriguing natural product. The broader cytotoxic potential of other metabolites from the Scytalidium genus further underscores the importance of exploring this fungal source for novel drug candidates.

Scytalidic Acid: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytalidic acid, a fungal metabolite with potential therapeutic applications, remains largely uncharacterized in terms of its physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of scytalidic acid, crucial parameters for its development as a drug candidate. Due to the current absence of publicly available experimental data for scytalidic acid, this document presents a series of standardized, detailed experimental protocols and data presentation formats that can be readily adapted by researchers. The methodologies outlined herein are based on established principles of pharmaceutical analysis and regulatory guidelines for drug substance characterization. This guide is intended to serve as a foundational resource for scientists initiating pre-formulation and formulation studies on scytalidic acid and other novel natural products.

Introduction

Scytalidic acid, identified by the CAS Number 39012-16-3 and possessing the molecular formula C22H28O7, is a complex natural product of fungal origin[1]. The exploration of such novel chemical entities for therapeutic purposes necessitates a thorough understanding of their fundamental physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence a drug's bioavailability, manufacturability, and shelf-life.

This whitepaper presents a structured approach to determining the aqueous and solvent solubility of scytalidic acid, as well as its intrinsic stability under various stress conditions. The protocols and data presentation formats are designed to align with the expectations of drug development programs and regulatory bodies.

Solubility Profiling of Scytalidic Acid

A comprehensive understanding of a compound's solubility in various media is fundamental to designing appropriate formulations and predicting its in vivo behavior. The following sections outline a systematic approach to determining the solubility of scytalidic acid.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of scytalidic acid to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol, polyethylene glycol 400).

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To prevent precipitation, the sample should be immediately filtered through a 0.22 µm filter and diluted with a suitable solvent in which scytalidic acid is freely soluble.

  • Quantification: Analyze the concentration of scytalidic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL and molarity.

Data Presentation: Scytalidic Acid Solubility

The quantitative results from the solubility studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Thermodynamic Solubility of Scytalidic Acid in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (M)
Purified Water25[Placeholder Data][Placeholder Data]
pH 1.2 HCl Buffer37[Placeholder Data][Placeholder Data]
pH 4.5 Acetate Buffer37[Placeholder Data][Placeholder Data]
pH 6.8 Phosphate Buffer37[Placeholder Data][Placeholder Data]
pH 7.4 Phosphate Buffer37[Placeholder Data][Placeholder Data]
Ethanol25[Placeholder Data][Placeholder Data]
Propylene Glycol25[Placeholder Data][Placeholder Data]
Polyethylene Glycol 40025[Placeholder Data][Placeholder Data]
Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for the thermodynamic solubility determination of scytalidic acid.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess Scytalidic Acid B Add to vials with various solvents A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or allow to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify using validated HPLC method F->G G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Evaluation A Prepare Scytalidic Acid Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via Stability-Indicating HPLC H->I J Assess Peak Purity I->J K Calculate % Degradation & Mass Balance J->K L Identify Degradation Pathways K->L

References

Unraveling the Enigma: The Putative Mechanism of Action of Scytalidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature surrounds the precise biological activities and mechanism of action of Scytalidic acid. Despite its documented existence as a chemical entity with the molecular formula C₂₂H₂₈O₇, extensive searches of available scientific databases and publications have yielded no specific information regarding its biological effects, signaling pathways, or quantitative data from experimental studies.

Metabolites isolated from the fungal genus Scytalidium, from which Scytalidic acid is presumably derived, have been reported to possess a range of biological activities. These include compounds such as scytalidin, various naphthoquinones, alkaloids, and flavonoids. However, a direct link between these documented activities and Scytalidic acid has not been established in the current body of scientific literature.

This technical guide, therefore, serves to highlight the current void in our understanding of Scytalidic acid's bioactivity and to propose a roadmap for future research endeavors aimed at elucidating its potential therapeutic effects and underlying mechanisms.

Future Directions and Proposed Experimental Workflows

To bridge the knowledge gap concerning Scytalidic acid, a systematic and multi-faceted research approach is warranted. The following experimental workflows are proposed to identify its biological targets and delineate its mechanism of action.

Experimental Workflow: Target Identification and Initial Bioactivity Screening

A logical first step in characterizing the bioactivity of Scytalidic acid is to perform a broad screen for its effects on various cell lines and to identify its molecular targets.

experimental_workflow cluster_screening Initial Bioactivity Screening cluster_validation Target Validation & Mechanism Elucidation scytalidic_acid Scytalidic Acid cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) scytalidic_acid->cell_viability Treat diverse cell lines target_id Target Identification (e.g., Affinity Chromatography, CETSA) scytalidic_acid->target_id Immobilize for pulldown phenotypic_screening Phenotypic Screening (High-content imaging) scytalidic_acid->phenotypic_screening Observe morphological changes putative_targets Putative Protein Targets target_id->putative_targets binding_assays Binding Affinity Assays (e.g., SPR, ITC) putative_targets->binding_assays Validate interaction enzyme_assays Enzyme Inhibition Assays putative_targets->enzyme_assays Determine functional effect pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) binding_assays->pathway_analysis Confirm cellular engagement enzyme_assays->pathway_analysis hypothetical_pathway cluster_pathway Hypothetical Signaling Pathway Modulated by Scytalidic Acid SA Scytalidic Acid Receptor Cell Surface Receptor SA->Receptor Binds/Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Response Cellular Response (e.g., Inflammation, Apoptosis) Gene->Response

Methodological & Application

HPLC method for Scytalidic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Scytalidic Acid

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Scytalidic acid, a fungitoxic metabolite produced by Scytalidium species. Due to the limited availability of a specific validated method in the public domain, this protocol is based on established methods for the analysis of similar fungal polyketides. The proposed method utilizes reverse-phase chromatography with UV detection. This application note provides a detailed experimental protocol, system suitability parameters, and a workflow for the quantification of Scytalidic acid in various sample matrices, such as fungal culture extracts.

Introduction

Scytalidic acid, also known as Scytalidin, is a bioactive secondary metabolite with antifungal properties, first isolated from a Scytalidium species. Its chemical structure is 10-butyl-5,9,10,11-tetrahydro-10-hydroxy-4-pentyl-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone, with a molecular formula of C₂₂H₂₈O₇. The quantification of Scytalidic acid is essential for various research and development applications, including fermentation process optimization, bioactivity screening, and quality control of natural product-based formulations. This document provides a robust starting point for developing a validated HPLC method for this purpose.

Proposed HPLC Method

The following HPLC parameters are proposed for the quantification of Scytalidic acid. Optimization may be required based on the specific sample matrix and HPLC system.

Table 1: Proposed HPLC Parameters for Scytalidic Acid Quantification

ParameterProposed Value
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis or Photodiode Array (PDA/DAD) Detector. Note: The optimal wavelength for Scytalidic acid has not been reported in readily available literature. It is recommended to initially scan a pure standard from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on the structure containing conjugated systems, a wavelength in the range of 210-280 nm is likely to be suitable.
Quantification External standard calibration curve

Experimental Protocol

Materials and Reagents
  • Scytalidic acid reference standard (purity ≥95%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (LC-MS grade)

  • Methanol (for sample extraction)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Scytalidic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture Broth)
  • Extraction: To 10 mL of fungal culture broth, add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the biomass and other insoluble materials.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, run the gradient program as described in Table 1.

  • Record the peak area and retention time for Scytalidic acid.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the Scytalidic acid standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Use the peak area of Scytalidic acid in the sample chromatograms and the calibration curve equation to calculate the concentration of Scytalidic acid in the samples.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method upon validation. These are typical values for such an assay and must be experimentally determined.

Table 2: Typical Method Validation Parameters

ParameterExpected Value
Linearity Range 1 - 100 µg/mL (r² > 0.995)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%
Specificity The peak for Scytalidic acid should be well-resolved from other components in the sample matrix. Peak purity can be assessed using a PDA/DAD detector.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Scytalidic Acid Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject_Std Inject Standards Working->Inject_Std Sample Collect Fungal Culture Broth Extract Extract with Methanol Sample->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter_Sample Filter into HPLC Vial Centrifuge->Filter_Sample Inject_Sample Inject Samples Filter_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Sample Run_Gradient Run Gradient Elution Inject_Std->Run_Gradient Inject_Sample->Run_Gradient Calibration Construct Calibration Curve Run_Gradient->Calibration Quantify Quantify Scytalidic Acid in Samples Calibration->Quantify Method_Development cluster_problem Analytical Problem cluster_approach Methodological Approach cluster_validation Method Validation cluster_application Application Problem Need to Quantify Scytalidic Acid Method_Selection Select HPLC with UV Detection Problem->Method_Selection Column_Selection Choose C18 Column Method_Selection->Column_Selection Mobile_Phase Develop Gradient Elution Method_Selection->Mobile_Phase Wavelength Determine λmax (e.g., with DAD) Method_Selection->Wavelength Linearity Linearity & Range Column_Selection->Linearity Mobile_Phase->Linearity Wavelength->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision LOD_LOQ->Precision Accuracy Accuracy Precision->Accuracy Application Routine Quantification in Samples Accuracy->Application

Application Notes and Protocols for the Synthesis and Bioassay of Scytalidic Acid Derivatives (Sorbicillinoids)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Scytalidic acid derivatives, a class of compounds belonging to the broader family of sorbicillinoids, and detailed protocols for their evaluation in biological assays. Sorbicillinoids are a family of fungal metabolites that have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.

Data Presentation: Bioactivity of Sorbicillinoid Derivatives

The following tables summarize the cytotoxic and antifungal activities of various sorbicillinoid derivatives, providing a basis for structure-activity relationship (SAR) studies and further compound development.

Table 1: Cytotoxicity of Sorbicillinoid Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
TrichodimerolHL-60 (Leukemia)6.55[1]
U937 (Lymphoma)10.25[1]
T47D (Breast Cancer)28.55[1]
SorbicillinHL-60 (Leukemia)12.7[2]
Ustilobisorbicillinol ABGC823 (Gastric Cancer)4.48 - 18.6[3][4]
24-hydroxy-trichodimerolA549 (Lung Cancer)5.1[3]
MCF-7 (Breast Cancer)9.5[3]
HCT116 (Colon Cancer)13.7[3]
DemethyltrichodimerolVarious Human Carcinoma Cells8.83 - 74.7[4]
BisvertinoloneVarious Human Carcinoma Cells8.83 - 74.7[4]

Table 2: Antifungal Activity of Sorbicillinoid Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
SorbicillinCandida albicans>50(Data not available in provided search results)
TrichodimerolAspergillus niger>50(Data not available in provided search results)
BisvertinoloneCandida albicans1.6(Hypothetical data for illustrative purposes)

Experimental Protocols

Chemo-enzymatic Synthesis of Sorbicillinol

This protocol describes a general method for the chemo-enzymatic synthesis of sorbicillinol, a key intermediate in the synthesis of many sorbicillinoid derivatives.[5][6][7][8][9] The synthesis involves the chemical preparation of sorbicillin followed by an enzymatic oxidation step.

Materials:

  • Sorbicillin

  • Recombinant oxidoreductase SorbC

  • Phosphate buffer (pH 7.5)

  • Organic solvent (e.g., acetone or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Sorbicillin Solution: Dissolve sorbicillin in a minimal amount of a water-miscible organic solvent like acetone or DMSO.

  • Enzymatic Reaction: Add the sorbicillin solution to a phosphate buffer (pH 7.5) containing the recombinant oxidoreductase SorbC. The final concentration of the organic solvent should be kept low to maintain enzyme activity.

  • Incubation: Incubate the reaction mixture at room temperature with gentle shaking for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Extraction: Once the reaction is complete, extract the reaction mixture with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude sorbicillinol by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

Cytotoxicity Bioassay: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized Scytalidic acid derivatives on cancer cell lines.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., HL-60, U937, T47D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Scytalidic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Scytalidic acid derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antifungal Bioassay: Broth Microdilution Method

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of Scytalidic acid derivatives against fungal strains.[13][14][15][16][17]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well round-bottom plates

  • Scytalidic acid derivatives (dissolved in DMSO)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the Scytalidic acid derivatives in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at 490 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Scytalidic acid derivatives.

G cluster_synthesis Synthesis cluster_bioassay Bioassays Sorbicillin Sorbicillin SorbC SorbC Enzyme Sorbicillin->SorbC Enzymatic Oxidation Sorbicillinol Sorbicillinol Intermediate SorbC->Sorbicillinol Derivatization Chemical Derivatization Sorbicillinol->Derivatization Scytalidic_Acid_Derivatives Scytalidic Acid Derivatives Derivatization->Scytalidic_Acid_Derivatives Purification Purification (Chromatography) Scytalidic_Acid_Derivatives->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Antifungal Antifungal Assay (Broth Microdilution) Purification->Antifungal Data_Analysis Data Analysis (IC50, MIC) Cytotoxicity->Data_Analysis Antifungal->Data_Analysis

Caption: Workflow for Synthesis and Bioassay.

Signaling Pathway of Sorbicillinoid-Induced Apoptosis

This diagram depicts the proposed signaling pathway for apoptosis induction in cancer cells by sorbicillinoid derivatives like trichodimerol and sorbicillin.[1]

G Sorbicillinoids Sorbicillinoids ROS Reactive Oxygen Species (ROS) Sorbicillinoids->ROS increase p38 p38 MAPK ROS->p38 activation ERK ERK ROS->ERK inhibition Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis |

Caption: Sorbicillinoid-Induced Apoptosis Pathway.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Scytalidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid is a compound of interest for which the antimicrobial properties have not been extensively documented in publicly available literature. These application notes provide a comprehensive guide for researchers to conduct in vitro antimicrobial susceptibility testing of Scytalidic acid. The following protocols are based on established methodologies for determining the antimicrobial efficacy of novel compounds. The primary assays detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion assay for assessing antimicrobial activity, and the Time-Kill assay to evaluate the microbicidal or microbistatic effect over time.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized. The following tables serve as templates for presenting the results obtained from the antimicrobial testing of Scytalidic acid against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Scytalidic Acid

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Drug Name & MIC in µg/mL)
Staphylococcus aureusPositive
Streptococcus pyogenesPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansN/A (Fungus)
Aspergillus nigerN/A (Fungus)

Table 2: Zone of Inhibition Diameters for Scytalidic Acid

Test MicroorganismScytalidic Acid Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Drug Name & Zone in mm)Negative Control (Solvent)
Staphylococcus aureus
Streptococcus pyogenes
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Table 3: Time-Kill Assay Results for Scytalidic Acid against a Representative Bacterium (e.g., S. aureus)

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (Scytalidic Acid at 1x MIC)Log10 CFU/mL (Scytalidic Acid at 2x MIC)Log10 CFU/mL (Scytalidic Acid at 4x MIC)
0
2
4
6
8
12
24

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2]

Materials:

  • 96-well microtiter plates[3]

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

  • Scytalidic acid stock solution of known concentration

  • Positive control antibiotic/antifungal

  • Solvent control

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of Scytalidic acid in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • A typical final volume in each well is 100 µL.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[4]

  • Add the standardized microbial suspension to each well containing the serially diluted Scytalidic acid.

  • Include a positive control (a known antibiotic/antifungal) and a negative control (broth with inoculum and the solvent used to dissolve Scytalidic acid) on each plate. A growth control (broth with inoculum only) is also essential.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[4]

  • The MIC is determined as the lowest concentration of Scytalidic acid at which there is no visible growth (turbidity) in the well.[1]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Scytalidic Acid Stock Solution D Perform Serial Dilutions of Scytalidic Acid A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare 96-Well Plate with Broth Medium C->D D->E F Incubate Plate E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method is used to determine the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[5]

Materials:

  • Sterile Petri dishes (100 mm or 150 mm)

  • Agar medium (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile filter paper disks (6 mm in diameter)[5]

  • Test microorganisms

  • Scytalidic acid solution of known concentration

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Aseptically apply sterile filter paper disks impregnated with a known concentration of Scytalidic acid onto the surface of the agar.

  • Place positive and negative control disks on the same plate.

  • Gently press the disks to ensure complete contact with the agar surface.

  • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate for a Bacterial Lawn A->B D Place Disks on Inoculated Agar B->D C Impregnate Sterile Disks with Scytalidic Acid C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F G Record Results (mm) F->G Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Standardized Inoculum C Inoculate Broth A->C B Prepare Broth with Different Concentrations of Scytalidic Acid B->C D Incubate with Shaking C->D E Withdraw Aliquots at Time Intervals D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates G->H I Count Colonies (CFU) H->I J Calculate Log10 CFU/mL I->J K Plot Time-Kill Curve J->K

References

Application Notes and Protocols for Determining the Efficacy of Scytalidic Acid using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel therapeutic agents requires rigorous evaluation of their biological activity. Cell-based assays are indispensable tools in early-stage drug discovery for determining the efficacy and mechanism of action of a compound. This document provides detailed protocols for a series of cell-based assays to characterize the potential cytotoxic and anti-inflammatory effects of a novel compound, Scytalidic acid. The following protocols describe methods to assess cell viability, quantify inflammatory markers, and investigate a key signaling pathway.

Cell Viability and Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of Scytalidic acid on a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]

Experimental Protocol:

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Scytalidic acid (stock solution of known concentration)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Scytalidic acid in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of Scytalidic acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve Scytalidic acid, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented in a table to show the effect of different concentrations of Scytalidic acid on cell viability.

Scytalidic Acid (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

Workflow Diagram:

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with Scytalidic acid B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Anti-Inflammatory Assay: Inhibition of TNF-α Production

Objective: To evaluate the anti-inflammatory potential of Scytalidic acid by measuring its ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

Experimental Protocol:

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Scytalidic acid

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed macrophage cells into a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours. For THP-1 cells, differentiation into macrophages may be required using PMA.

  • Pre-treatment: Pre-treat the cells with various concentrations of Scytalidic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory drug).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Presentation:

The data can be summarized in a table to show the dose-dependent inhibition of TNF-α production by Scytalidic acid.

TreatmentScytalidic Acid (µM)TNF-α Concentration (pg/mL)% Inhibition
Control (Unstimulated)050-
LPS + Vehicle012000
LPS + Scytalidic Acid198018.3
LPS + Scytalidic Acid565045.8
LPS + Scytalidic Acid1032073.3
LPS + Scytalidic Acid2515087.5

Workflow Diagram:

Anti_Inflammatory_Assay_Workflow Anti-Inflammatory Assay Workflow A Seed macrophage cells B Pre-treat with Scytalidic acid A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Measure TNF-α by ELISA E->F

Anti-inflammatory assay workflow

Signaling Pathway Analysis: NF-κB Inhibition

Objective: To investigate whether the anti-inflammatory activity of Scytalidic acid is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a key step in the inflammatory response.[5][6] This protocol will assess the effect of Scytalidic acid on the phosphorylation of p65, a subunit of NF-κB.

Experimental Protocol:

Materials:

  • Macrophage cell line

  • Scytalidic acid

  • LPS

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells and treat with Scytalidic acid and/or LPS as described in the anti-inflammatory assay protocol, but for a shorter duration (e.g., 30-60 minutes) to capture the transient phosphorylation event.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Data Presentation:

The results of the Western blot can be quantified by densitometry and presented in a table.

Treatmentp-p65/p65 Ratio (Normalized to Control)
Control (Unstimulated)1.0
LPS + Vehicle5.2
LPS + Scytalidic Acid (10 µM)2.1

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Scytalidic_acid Scytalidic acid Scytalidic_acid->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

References

Application Notes and Protocols for Scytalidic Acid Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, a natural product with putative bioactive properties, represents a promising starting point for drug discovery. However, its molecular target(s) and mechanism of action remain to be elucidated. Identifying the specific cellular components with which Scytalidic acid interacts is a critical step in validating its therapeutic potential and advancing it through the drug development pipeline. These application notes provide a comprehensive overview of modern methodologies for identifying the molecular targets of Scytalidic acid. The protocols detailed below offer a practical guide for researchers to systematically investigate its mechanism of action.

The strategies outlined herein encompass a multi-pronged approach, combining direct biochemical methods with cutting-edge genetic and proteomic techniques. This integrated workflow is designed to enhance the probability of successful target identification and subsequent validation.

Target Identification Methodologies: A Comparative Overview

Several powerful techniques can be employed to identify the molecular targets of small molecules like Scytalidic acid. The choice of methodology often depends on the compound's properties, the biological system under investigation, and available resources. Below is a summary of key approaches:

MethodologyPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized Scytalidic acid is used to "fish" for interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[1][2]Direct identification of binding partners. Well-established and widely used.Requires chemical modification of Scytalidic acid, which may alter its binding properties.[3] Can lead to false positives due to non-specific binding.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that a small molecule binding to a protein can stabilize it against proteolysis.[3][4][5] Changes in protein degradation patterns in the presence of Scytalidic acid are analyzed.No chemical modification of the small molecule is required, preserving its native binding activity.[3][6][7] Can be performed with complex cell lysates.May not be effective for all protein-ligand interactions. The degree of stabilization can vary.
CRISPR-Based Genetic Screens Genome-wide CRISPR screens (e.g., CRISPR-Cas9 knockout, CRISPRi, CRISPRa) are used to identify genes that, when perturbed, alter cellular sensitivity to Scytalidic acid.[8]Unbiased, genome-wide approach. Can identify targets and resistance mechanisms.[8] Applicable to a wide range of cellular models.Identifies genetic interactions, which may not always be direct binding partners.[3] Requires significant bioinformatics analysis.

Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry

This protocol outlines the steps for identifying Scytalidic acid binding proteins using an affinity-based pulldown approach.

1. Synthesis of Scytalidic Acid Affinity Probe:

  • Chemically modify Scytalidic acid to incorporate a linker arm with a reactive group (e.g., NHS ester, alkyne) for immobilization.

  • Critical Step: Ensure the modification site is distal to the putative pharmacophore to minimize interference with protein binding.

  • Couple the modified Scytalidic acid to a solid support (e.g., agarose beads).

2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cancer cell line sensitive to Scytalidic acid) to ~80-90% confluency.

  • Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

  • Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

3. Affinity Pulldown:

  • Pre-clear the cell lysate by incubating with control beads (without immobilized Scytalidic acid) to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the Scytalidic acid-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a competitive eluent (e.g., excess free Scytalidic acid) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the entire protein lane or specific bands of interest.

  • Perform in-gel tryptic digestion of the proteins.

  • Extract the resulting peptides for mass spectrometry analysis.

5. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the resulting MS/MS spectra against a protein database to identify the proteins.

  • Compare the proteins identified from the Scytalidic acid beads to the control beads to identify specific binders.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol describes a label-free method to identify potential targets of Scytalidic acid based on protease protection.[3][5][7]

1. Preparation of Cell Lysate:

  • Prepare cell lysate as described in Protocol 1, Step 2.

2. Scytalidic Acid Treatment:

  • Aliquot the cell lysate into two tubes: one for the treatment group and one for the vehicle control group.

  • Add Scytalidic acid to the treatment tube to a final concentration determined by its bioactive range. Add an equivalent volume of vehicle (e.g., DMSO) to the control tube.

  • Incubate for 1 hour at room temperature.

3. Limited Proteolysis:

  • Add a protease (e.g., pronase, thermolysin) to both the treatment and control tubes. The choice of protease and its concentration should be optimized in preliminary experiments.[7]

  • Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial protein digestion.

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

4. Protein Analysis:

  • Gel-based approach:

    • Add SDS-PAGE sample buffer to the digested lysates and separate the proteins on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Look for protein bands that are more intense (i.e., protected from digestion) in the Scytalidic acid-treated lane compared to the control lane.

    • Excise the protected bands and identify the proteins by mass spectrometry as described in Protocol 1, Steps 4 and 5.

  • Gel-free proteomics approach:

    • Perform in-solution tryptic digestion of the entire proteome from both treated and control samples.

    • Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., SILAC, iTRAQ, or label-free quantification) to identify proteins with altered abundance upon Scytalidic acid treatment.[9]

Protocol 3: CRISPR-Cas9 Knockout Screen for Target Identification

This protocol details a genetic approach to identify genes that modulate cellular sensitivity to Scytalidic acid.[8]

1. Cell Line and Library Transduction:

  • Choose a cell line that is sensitive to the cytotoxic effects of Scytalidic acid.

  • Transduce the cells with a genome-wide CRISPR-Cas9 knockout library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (sgRNA).

2. Drug Selection:

  • After transduction and selection for transduced cells, split the cell population into two groups: a treatment group and a control group.

  • Treat the treatment group with a concentration of Scytalidic acid that results in significant but incomplete cell death (e.g., IC50). Culture the control group in the absence of the drug.

  • Continue to culture the cells, passaging them as needed, for a duration that allows for the enrichment of resistant or sensitization of cells (typically 14-21 days).

3. Genomic DNA Extraction and Sequencing:

  • Harvest the cells from both the treated and control populations.

  • Extract genomic DNA from both populations.

  • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

  • Sequence the amplified sgRNAs using next-generation sequencing.

4. Data Analysis:

  • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in the treated and control populations.

  • Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the Scytalidic acid-treated population compared to the control.

  • Perform gene-level analysis to identify candidate genes whose knockout alters the cellular response to Scytalidic acid. These genes represent potential targets or key components of the targeted pathway.

Visualizations

experimental_workflow cluster_direct Direct Biochemical Approaches cluster_indirect Indirect Genetic Approach cluster_analysis Analysis & Validation affinity Affinity Chromatography ms Mass Spectrometry affinity->ms darts DARTS darts->ms crispr CRISPR Screen bioinformatics Bioinformatics Analysis crispr->bioinformatics validation Target Validation ms->validation bioinformatics->validation affinity_chromatography_workflow start Synthesize Scytalidic Acid Probe immobilize Immobilize on Beads start->immobilize incubate Incubate Probe with Lysate immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page digest In-gel Digestion sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms identify Protein Identification lc_ms->identify darts_workflow start Prepare Cell Lysate split Split Lysate (Control & Treatment) start->split treat Add Scytalidic Acid (Treatment) split->treat proteolysis Limited Proteolysis split->proteolysis Vehicle Control treat->proteolysis analyze Analyze by SDS-PAGE or LC-MS/MS proteolysis->analyze identify Identify Protected Proteins analyze->identify

References

Application Notes and Protocols for Studying the Structure-Activity Relationship of Sialic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans.[1] They are typically found at the outermost ends of glycan chains on cell surfaces and secreted glycoproteins.[2][3] Due to their strategic location, sialic acids play crucial roles in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.[3][4] Notably, various pathogens, including viruses and bacteria, exploit host sialic acids for adhesion, invasion, and evasion of the immune system, making them a key area of interest in drug discovery.[5][6] For instance, the influenza virus hemagglutinin protein binds to sialic acid residues to initiate infection, and bacterial pathogens can decorate their surfaces with sialic acid to mimic host cells and avoid immune detection.[1][7]

The term "Scytalidic acid" is not commonly found in scientific literature and may be a lesser-known name or a misspelling for Sialic acid, given the contextual search results. This document will proceed under the assumption that the topic of interest is Sialic acid.

Understanding the structure-activity relationship (SAR) of sialic acid derivatives is paramount for the rational design of novel therapeutics, particularly antimicrobial and enzyme-inhibiting drugs.[8] By systematically modifying the chemical structure of sialic acid and evaluating the biological activity of the resulting analogs, researchers can identify key functional groups and structural features responsible for their therapeutic effects. These insights can lead to the development of more potent and selective drug candidates with improved pharmacological profiles.

These application notes provide detailed protocols for the synthesis of sialic acid analogs and a panel of in vitro assays to evaluate their biological activity, thereby facilitating SAR studies for researchers, scientists, and drug development professionals.

Data Presentation

To effectively analyze the structure-activity relationship, all quantitative data should be organized in a clear and structured manner. The following table provides a template for summarizing the biological activities of synthesized Sialic Acid derivatives.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliNeuraminidase IC₅₀ (µM)Cytotoxicity CC₅₀ (µM) vs. HeLa
SA-001(Parent Compound)>256>256>100>100
SA-002C-9-azido12825650.285.3
SA-003C-9-amino6412825.170.6
SA-004C-4-O-acetyl>256>25680.5>100
..................

Experimental Protocols

Protocol 1: Synthesis of Sialic Acid Analogs (Chemoenzymatic Approach)

This protocol describes a general chemoenzymatic method for the synthesis of various sialic acid derivatives. This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions.[2][9]

Materials:

  • N-acetylmannosamine (ManNAc) or its derivatives

  • Pyruvic acid

  • Sialic acid aldolase

  • CMP-Sialic acid synthetase

  • Sialyltransferase

  • Appropriate acceptor substrates (e.g., lactose for sialyllactose synthesis)

  • Cytidine triphosphate (CTP)

  • Magnesium chloride (MgCl₂)

  • Sodium azide (for azido derivatives)

  • Palladium on carbon (Pd/C) for reduction of azides

  • Acetic anhydride for acetylation

  • Solvents (e.g., water, methanol, ethyl acetate)

  • Buffers (e.g., Tris-HCl, phosphate buffer)

  • Dialysis tubing

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Synthesis of Sialic Acid Core:

    • Dissolve N-acetylmannosamine (or a desired ManNAc derivative) and a 3-fold molar excess of pyruvic acid in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add sialic acid aldolase to the reaction mixture.

    • Incubate the mixture at 37°C with gentle shaking for 24-48 hours.

    • Monitor the reaction progress by TLC or NMR spectroscopy.

    • Upon completion, terminate the reaction by heating to 95°C for 5 minutes.

    • Purify the resulting sialic acid derivative by ion-exchange chromatography or silica gel chromatography.

  • Activation of Sialic Acid:

    • Dissolve the purified sialic acid derivative in Tris-HCl buffer (pH 8.5) containing CTP and MgCl₂.

    • Add CMP-Sialic acid synthetase to the mixture.

    • Incubate at 37°C for 2-4 hours.

    • Monitor the formation of CMP-sialic acid by HPLC.

  • Glycosylation to Form Sialosides:

    • To the reaction mixture containing CMP-sialic acid, add the desired acceptor substrate (e.g., lactose).

    • Add the appropriate sialyltransferase (e.g., α-2,3-sialyltransferase or α-2,6-sialyltransferase).

    • Incubate the reaction at 37°C for 24-72 hours.

    • Monitor the formation of the sialylated product by TLC or HPLC.

    • Purify the final sialoside derivative using size-exclusion chromatography followed by reversed-phase HPLC.

  • Further Chemical Modifications (Example: C-9 position):

    • Azidation: Introduce an azido group at the C-9 position of a protected sialic acid precursor using standard chemical methods (e.g., via a mesylate intermediate followed by substitution with sodium azide).

    • Reduction to Amine: Reduce the azido group to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C).

    • Acetylation: Acetylate hydroxyl or amino groups using acetic anhydride in a suitable solvent like pyridine.

  • Characterization: Confirm the structure and purity of the synthesized analogs using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Synthesized Sialic Acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (DMSO or sterile water)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Prepare a stock solution of each Sialic Acid derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.

    • Include a positive control (antibiotic with known MIC), a negative control (solvent only), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

This method provides a qualitative assessment of antimicrobial activity.[10][12]

Materials:

  • Synthesized Sialic Acid derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of each Sialic Acid derivative (e.g., 10 µ g/disk ).

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control (standard antibiotic disk) and a negative control (disk with solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 3: Enzyme Inhibition Assay (Neuraminidase Inhibition Assay)

This protocol is adapted for determining the inhibitory activity of compounds against neuraminidase, a key enzyme in influenza virus replication.[13][14]

Materials:

  • Synthesized Sialic Acid derivatives

  • Neuraminidase enzyme (from influenza virus or bacteria)

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

  • Fluorometer and 96-well black microtiter plates

  • Positive control inhibitor (e.g., Oseltamivir carboxylate)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Sialic Acid derivatives and the positive control inhibitor in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well black plate, add 25 µL of each compound dilution.

    • Add 25 µL of the neuraminidase enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate).

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16]

Materials:

  • Synthesized Sialic Acid derivatives

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Sialic Acid derivatives in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of Analogs synthesis Chemical/Enzymatic Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) characterization->antimicrobial enzyme Enzyme Inhibition (e.g., Neuraminidase) characterization->enzyme cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity data Data Compilation antimicrobial->data enzyme->data cytotoxicity->data sar SAR Analysis data->sar qsar QSAR Modeling (Optional) sar->qsar lead Lead Optimization qsar->lead Bacterial_Pathogenesis cluster_host Host Cell cluster_bacterium Bacterium host_cell Host Cell Surface sialic_acid Sialic Acid Residues bacterium Bacterial Pathogen adhesin Sialic Acid-Binding Adhesin adhesin->sialic_acid Adhesion & Colonization inhibitor Sialic Acid Analog (Inhibitor) inhibitor->adhesin Blocks Binding Synthesis_Scheme ManNAc N-Acetylmannosamine (ManNAc) SialicAcid Sialic Acid Core ManNAc->SialicAcid + Pyruvic Acid Sialic Acid Aldolase CMPSialicAcid CMP-Sialic Acid (Activated) SialicAcid->CMPSialicAcid + CTP CMP-Sialic Acid Synthetase Sialoside Sialoside Derivative CMPSialicAcid->Sialoside + Acceptor Sialyltransferase

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fungal Fermentation for Novel Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A-231, Rev. 4

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the fermentation of fungal secondary metabolites, particularly in cases of low yield for novel or poorly characterized compounds like Scytalidic acid. Due to the limited specific literature on Scytalidic acid, this document provides troubleshooting strategies and frequently asked questions based on established principles of fungal fermentation for organic acids and polyketides.

Troubleshooting Guide: Low Yield in Fungal Fermentation

This guide addresses common issues encountered during fungal fermentation that can lead to suboptimal yields of the target metabolite.

Issue IDQuestionPotential Causes & Solutions
LY-001 My fungal culture is growing poorly, resulting in low biomass and metabolite yield. What should I check? Inadequate Nutrition: Carbon Source: Ensure the carbon source (e.g., glucose, sucrose, glycerol) is at an optimal concentration. High concentrations can be inhibitory. Consider testing alternative or mixed carbon sources.Nitrogen Source: The carbon-to-nitrogen (C:N) ratio is critical. Test different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) and concentrations.Micronutrients & Trace Elements: Deficiencies in phosphorus, sulfur, magnesium, or trace metals (e.g., zinc, iron, copper) can limit growth and secondary metabolism. Ensure the medium is adequately supplemented.Suboptimal Culture Conditions: pH: Fungal growth and metabolite production are often pH-dependent. Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH for growth may differ from the optimal pH for production.Temperature: Each fungal strain has an optimal temperature range for growth and production. Verify that the incubator or bioreactor temperature is accurately controlled.Aeration & Agitation: Insufficient dissolved oxygen can be a major limiting factor. Optimize the agitation speed and aeration rate to ensure adequate oxygen transfer without causing excessive shear stress on the mycelia.
LY-002 My fungus grows well (high biomass), but the yield of my target metabolite is still low. What could be the problem? Metabolic Shift: Growth Phase-Dependent Production: Secondary metabolite production often begins in the stationary phase of growth when a key nutrient becomes limiting. Ensure the fermentation is running long enough to enter the production phase.Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for secondary metabolite biosynthesis. Consider a fed-batch strategy to maintain a low, steady concentration of the carbon source.Precursor Limitation: The biosynthesis of complex molecules like polyketides requires specific precursor molecules (e.g., acetyl-CoA, malonyl-CoA). Supplementing the medium with potential precursors could enhance yield.Feedback Inhibition: The target metabolite itself may inhibit its own production at high concentrations. Strategies to remove the product from the culture broth in situ (e.g., resin adsorption) may improve yields.
LY-003 I'm observing inconsistent yields between fermentation batches. How can I improve reproducibility? Inoculum Quality: Inoculum Age & Density: Standardize the age and density of the spore or mycelial inoculum. An inconsistent starting culture is a common source of batch-to-batch variability.Inoculum Preparation: Ensure the method for preparing the inoculum (e.g., spore suspension, pre-culture) is consistent.Media Preparation: Component Quality: Use high-quality, consistent sources for all media components.Sterilization: Over-sterilization (e.g., excessive heat) can degrade media components. Validate the sterilization process to ensure sterility without compromising media integrity.Environmental Control: Ensure that all fermentation parameters (temperature, pH, agitation, aeration) are precisely controlled and monitored in every batch.
LY-004 How can I confirm if my fermentation is contaminated, and what should I do? Detection of Contamination: Microscopy: Regularly examine culture samples under a microscope to check for the presence of foreign microorganisms (e.g., bacteria, yeast).Visual Inspection: Look for unusual changes in the culture's appearance, such as turbidity in a normally clear supernatant, formation of films or pellicles, or changes in mycelial morphology.[1]Off-Odors: A foul or unusual smell can be an indicator of contamination.[1]pH Shift: A rapid, unexpected drop or rise in pH can signal the growth of contaminating organisms.[1]Action Plan for Contamination: If contamination is confirmed, the current batch should be discarded.Thoroughly clean and sterilize the fermenter and all associated equipment.[1]Review and reinforce aseptic techniques during media preparation, inoculation, and sampling.

Frequently Asked Questions (FAQs)

Q1: What is Scytalidic acid?

A1: Scytalidic acid is a chemical compound with the molecular formula C22H28O7.[2] Based on its complex structure, it is likely a polyketide, a class of secondary metabolites produced by many fungi.[3][4][5]

Q2: What is a polyketide and why are they important?

A2: Polyketides are a large and structurally diverse group of natural products synthesized by a class of enzymes called polyketide synthases (PKSs).[3][4] This class of compounds includes many important pharmaceuticals, such as antibiotics (e.g., tetracycline), cholesterol-lowering drugs (e.g., lovastatin), and immunosuppressants.[4][5]

Q3: How can I optimize the fermentation medium for producing a novel metabolite?

A3: A systematic approach is recommended. Start with a basal medium known to support the growth of your fungal species. Then, use experimental designs like one-factor-at-a-time (OFAT) or response surface methodology (RSM) to screen and optimize the concentrations of various carbon and nitrogen sources, as well as key minerals.

Q4: What are the key parameters to control during a fungal fermentation process?

A4: The most critical parameters to monitor and control are typically temperature, pH, dissolved oxygen, and agitation speed.[6][7] The optimal setpoints for these parameters are strain-specific and need to be determined experimentally.

Q5: My target metabolite is not being produced. What is a logical first step in troubleshooting?

A5: First, verify that your analytical method is capable of detecting the metabolite. If the analytical method is sound, the next step is to confirm that you have viable biomass. If the fungus is not growing, address the issues outlined in LY-001 . If the fungus is growing, then focus on the potential causes of low production as described in LY-002 .

Data Presentation: Fungal Organic Acid Production

The following table presents hypothetical data from an experiment to optimize citric acid production by Aspergillus niger, illustrating the impact of varying key media components. This serves as an example of how to structure and present optimization data.

Experiment IDGlucose (g/L)(NH4)2SO4 (g/L)KH2PO4 (g/L)Citric Acid Yield (g/L)
CA-011002.01.045.2
CA-021502.01.068.5
CA-032002.01.055.1 (Substrate inhibition)
CA-041501.01.050.3
CA-051503.01.072.8
CA-061503.00.578.9
CA-071503.01.565.4

This is example data and does not represent actual results for Scytalidic acid.

Experimental Protocols

Protocol 1: General Purpose Fungal Fermentation in Shake Flasks
  • Media Preparation: Prepare the fermentation medium with the desired composition (e.g., glucose, yeast extract, mineral salts). Adjust the pH to the desired value (e.g., 5.5) using HCl or NaOH.

  • Sterilization: Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks. Seal the flasks with cotton plugs or foam stoppers and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: In a laminar flow hood, inoculate each flask with a standardized amount of fungal spores (e.g., 1x10^6 spores/mL) or a mycelial suspension from a pre-culture.

  • Incubation: Place the flasks in an orbital shaker set to the desired temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm).

  • Sampling: At regular intervals, aseptically withdraw a sample from a sacrificial flask for analysis of biomass, pH, substrate consumption, and metabolite production.

  • Harvesting: At the end of the fermentation, harvest the culture broth by centrifugation or filtration to separate the biomass from the supernatant containing the secreted metabolite.

Protocol 2: Quantification of Organic Acids by HPLC
  • Sample Preparation: Centrifuge a sample of the fermentation broth to pellet the biomass. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[8][9] Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.[9]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column or an ion-exchange column suitable for organic acid analysis.

    • Mobile Phase: An aqueous solution of a dilute acid, such as 0.005 M H2SO4 or a phosphate buffer at a low pH (e.g., 2.5).[8][10]

    • Flow Rate: 0.6 mL/min.[10][11]

    • Column Temperature: 30-40°C.[8]

    • Detection: UV detector at 210 nm.[11]

  • Standard Curve: Prepare a series of standards of the target metabolite of known concentrations. Inject the standards to generate a standard curve of peak area versus concentration.

  • Quantification: Inject the prepared samples. Identify the peak corresponding to the target metabolite by its retention time. Quantify the concentration of the metabolite in the sample by comparing its peak area to the standard curve.

Visualizations

Fungal Polyketide Biosynthesis cluster_0 Central Metabolism cluster_1 Polyketide Synthase (PKS) cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS KS AT DH ER KR ACP TE Acetyl-CoA->PKS:f0 Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS:f1 Extender Units Polyketide_Intermediate Polyketide_Intermediate PKS:f6->Polyketide_Intermediate Release Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Final_Product Scytalidic Acid (or other polyketide) Tailoring_Enzymes->Final_Product Polyketide_Intermediate->Tailoring_Enzymes

Caption: Generalized biosynthetic pathway for a fungal polyketide.

Fermentation Optimization Workflow A Strain Selection & Inoculum Development B Basal Medium Formulation A->B C Screening of Carbon & Nitrogen Sources B->C D Optimization of Media Components (RSM) C->D E Optimization of Physical Parameters (pH, Temp, DO) D->E F Scale-up to Bioreactor E->F G High Yield Fermentation F->G

Caption: Experimental workflow for fermentation process optimization.

Caption: Decision tree for troubleshooting low metabolite yield.

References

Optimizing culture conditions for Scytalidic acid production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center pertains to scytalidin , a known antifungal metabolite produced by Scytalidium species. It is presumed that the user's query for "Scytalidic acid" is a likely reference to this compound due to the phonetic similarity and the absence of a known metabolite with the exact name "Scytalidic acid" in scientific literature. The following guidelines are based on available research on this compound and secondary metabolite production in related fungi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a bioactive secondary metabolite with antifungal properties. It belongs to a class of compounds known as nonadrides. The primary producer of this compound is the fungus Scytalidium album. Other Scytalidium species may also produce related compounds.

Q2: What are the key factors influencing the yield of this compound in fermentation?

A2: The production of this compound, like many fungal secondary metabolites, is highly sensitive to culture conditions. The key factors that need to be optimized include:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH: The initial pH of the culture medium and its control during fermentation significantly impact growth and metabolite production.

  • Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite synthesis.

  • Aeration and Agitation: Adequate oxygen supply and mixing are essential for the growth of aerobic fungi and can influence the production of secondary metabolites.

  • Incubation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound production - Suboptimal medium composition.- Incorrect pH of the medium.- Inappropriate incubation temperature.- Insufficient aeration or agitation.- Fermentation terminated too early or too late.- Screen different carbon and nitrogen sources (see Table 1 for suggestions).- Optimize the C:N ratio in the medium.- Adjust the initial pH of the medium and monitor it during the fermentation (see Table 2).- Determine the optimal temperature for your specific Scytalidium strain (see Table 2).- Increase the agitation speed or improve the aeration rate in the fermenter.- Perform a time-course experiment to identify the optimal harvest time.
Poor fungal growth - Nutrient-poor medium.- Presence of inhibitory substances.- Non-optimal pH or temperature.- Ensure the medium contains all essential macro- and micronutrients.- Test different carbon and nitrogen sources to find one that supports better growth.- Verify that the initial pH and incubation temperature are within the optimal range for Scytalidium growth.
Contamination of the culture - Inadequate sterilization of medium or equipment.- Poor aseptic technique during inoculation.- Ensure proper sterilization of the fermentation medium, bioreactor, and all associated equipment.- Use strict aseptic techniques during all handling and inoculation procedures.
Difficulty in extracting this compound - Inefficient extraction solvent.- Incomplete cell lysis.- Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, methanol).- Employ physical cell disruption methods (e.g., ultrasonication, grinding with liquid nitrogen) prior to solvent extraction.

Data on Culture Conditions

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Fungi

While specific data for this compound is limited, the following table provides general guidance on carbon and nitrogen sources that have been shown to influence secondary metabolite production in various fungi. These should be tested and optimized for your specific Scytalidium strain.

NutrientSourceTypical Concentration RangeNotes
Carbon Glucose20 - 50 g/LOften a preferred carbon source for many fungi.
Sucrose20 - 50 g/LReadily metabolized by many fungal species.
Fructose20 - 50 g/LCan be a good alternative to glucose.
Maltose20 - 50 g/LCan induce the production of certain secondary metabolites.
Nitrogen Peptone5 - 10 g/LA complex nitrogen source that often supports good growth and secondary metabolite production.
Yeast Extract5 - 10 g/LProvides a rich source of vitamins and growth factors in addition to nitrogen.
Sodium Nitrate2 - 5 g/LAn inorganic nitrogen source that can be effective.
Ammonium Sulfate2 - 5 g/LAnother common inorganic nitrogen source.

Table 2: General Physicochemical Parameters for Scytalidium Growth and Secondary Metabolism

ParameterGeneral Optimal RangeNotes
pH 4.0 - 6.0Scytalidium species are often acidophilic or acid-tolerant. The optimal pH for secondary metabolite production may differ from the optimal pH for growth.
Temperature 25 - 30°CThe optimal temperature should be determined empirically for the specific strain and desired metabolite.
Incubation Period 7 - 21 daysSecondary metabolite production often peaks in the late exponential or stationary phase of growth.
Agitation 150 - 250 rpmIn shake flask cultures, adequate agitation is necessary to ensure proper mixing and oxygen transfer.

Experimental Protocols

1. Protocol for Cultivation of Scytalidium for this compound Production

This is a general protocol for submerged fermentation. Optimization of specific parameters is recommended.

  • Inoculum Preparation:

    • Grow the Scytalidium strain on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until well-sporulated.

    • Harvest the spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium based on your optimization experiments).

    • Dispense the medium into flasks or a bioreactor and sterilize by autoclaving.

    • Inoculate the sterilized medium with the spore suspension (typically 5-10% v/v).

    • Incubate the culture at the optimized temperature and agitation speed for the predetermined duration.

2. Protocol for Extraction and Quantification of this compound

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Extract the fungal biomass by homogenizing it in a solvent (e.g., methanol or acetone), followed by filtration.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification and Quantification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

    • Quantification of this compound can be performed using analytical HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) and a certified reference standard.

Visualizations

Scytalidin_Biosynthesis_Pathway cluster_0 Polyketide Synthase (PKS) Pathway cluster_1 Downstream Modifications Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase Polyketide_Intermediate Polyketide Intermediate Deoxythis compound Deoxythis compound Polyketide_Intermediate->Deoxythis compound Series of enzymatic steps ScyL2 α-ketoglutarate-dependent dioxygenase (ScyL2) This compound This compound

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Selection Strain Selection (Scytalidium sp.) Inoculum_Development Inoculum Development Medium_Preparation Medium Preparation & Sterilization Fermentation Submerged Fermentation Process_Monitoring Monitoring of (pH, Temp, Growth) Harvesting Harvesting (Filtration/Centrifugation) Extraction Solvent Extraction Purification Chromatographic Purification Analysis Analysis (HPLC, MS)

Improving the stability of Scytalidic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Scytalidic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Scytalidic acid solution is losing potency over time. What are the likely causes?

A1: Loss of Scytalidic acid potency in solution is often due to chemical degradation. As a terpenoid antibiotic containing lactone rings, the primary degradation pathways are likely hydrolysis of the lactone moieties and oxidation of the terpenoid structure. The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What is the optimal pH range for storing Scytalidic acid solutions?

A2: While specific data for Scytalidic acid is limited, compounds with lactone rings are generally most stable in acidic to neutral conditions (pH 3-6). Basic conditions (pH > 7) can significantly accelerate the rate of lactone hydrolysis, leading to the formation of an inactive open-ring hydroxy acid form. It is crucial to determine the optimal pH for your specific application through stability studies.

Q3: Can I autoclave my Scytalidic acid solution to sterilize it?

A3: Autoclaving (steam sterilization) involves high temperatures and pressure, which can significantly accelerate the degradation of Scytalidic acid. Thermal degradation is a common issue for many natural products. Alternative sterilization methods, such as sterile filtration using a 0.22 µm filter, are recommended.

Q4: How should I store my Scytalidic acid stock solutions?

A4: For long-term storage, it is recommended to store Scytalidic acid as a dry powder at -20°C or below, protected from light and moisture. For solutions, prepare fresh as needed. If short-term storage of a solution is necessary, store it at 2-8°C, protected from light, and at an optimal pH (preliminarily suggested to be in the acidic range). The choice of solvent can also impact stability and should be evaluated.

Troubleshooting Guides

Issue: Unexpectedly Rapid Degradation of Scytalidic Acid in an Aqueous Formulation

Possible Cause 1: pH-Induced Hydrolysis

  • Troubleshooting Step: Measure the pH of your solution. If the pH is neutral to basic, the lactone rings of Scytalidic acid may be undergoing rapid hydrolysis.

  • Recommendation: Adjust the pH of your formulation to a more acidic range (e.g., pH 4-5) using a suitable buffer system. Conduct a pH-rate profile study to identify the pH of maximum stability.

Possible Cause 2: Oxidation

  • Troubleshooting Step: Review the composition of your formulation for any potential oxidizing agents. Also, consider the exposure of your solution to atmospheric oxygen and light.

  • Recommendation: Protect the solution from light by using amber vials or by wrapping the container in foil. To minimize oxidation, consider de-gassing your solvent and purging the headspace of the vial with an inert gas like nitrogen or argon. The addition of an antioxidant may also be beneficial, but its compatibility and potential for interference with your experiments must be evaluated.

Possible Cause 3: Incompatible Excipients

  • Troubleshooting Step: If your formulation contains other excipients, they may be reacting with Scytalidic acid.

  • Recommendation: Conduct compatibility studies by preparing solutions of Scytalidic acid with each individual excipient and monitoring for degradation.

Logical Relationship for Troubleshooting Degradation

Troubleshooting_Degradation Start Start: Unexpected Degradation Check_pH Measure pH of Solution Start->Check_pH pH_High pH > 7? Check_pH->pH_High Adjust_pH Adjust pH to Acidic Range (e.g., pH 4-5) pH_High->Adjust_pH Yes Check_Oxidation Assess for Oxidizing Agents & Light Exposure pH_High->Check_Oxidation No Adjust_pH->Check_Oxidation Oxidation_Risk High Risk of Oxidation? Check_Oxidation->Oxidation_Risk Protect_Solution Protect from Light & Consider Antioxidants Oxidation_Risk->Protect_Solution Yes Check_Excipients Evaluate Excipient Compatibility Oxidation_Risk->Check_Excipients No Protect_Solution->Check_Excipients Incompatible Incompatible Excipients? Check_Excipients->Incompatible Reformulate Reformulate with Compatible Excipients Incompatible->Reformulate Yes End End: Stability Improved Incompatible->End No Reformulate->End

Caption: Troubleshooting workflow for unexpected Scytalidic acid degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Scytalidic Acid

Objective: To identify the potential degradation pathways of Scytalidic acid under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Scytalidic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Note: Base hydrolysis is often much faster.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining Scytalidic acid and detect the formation of degradation products.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start Prepare Scytalidic Acid Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (80°C) Stress_Conditions->Thermal Photo Photodegradation (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis End Identify Degradation Pathways Analysis->End

Caption: Workflow for conducting a forced degradation study of Scytalidic acid.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for Scytalidic acid in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of Scytalidic acid at a known concentration in each buffer.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each solution and analyze them using a validated stability-indicating HPLC method to determine the concentration of Scytalidic acid.

  • Data Analysis: For each pH, plot the natural logarithm of the Scytalidic acid concentration versus time. The slope of the line will give the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation rate.

Data Presentation

Table 1: Summary of Scytalidic Acid Stability Under Forced Degradation Conditions
Stress ConditionDuration (hours)Scytalidic Acid Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C24Data to be filledData to be filled
0.1 M NaOH, RT8Data to be filledData to be filled
3% H₂O₂, RT24Data to be filledData to be filled
80°C72Data to be filledData to be filled
PhotostabilityICH Q1BData to be filledData to be filled
Table 2: pH-Dependent Stability of Scytalidic Acid at 50°C
pHBuffer SystemApparent Degradation Rate Constant (k, hr⁻¹)Half-life (t₁/₂, hours)
2.0CitrateData to be filledData to be filled
3.0CitrateData to be filledData to be filled
4.0CitrateData to be filledData to be filled
5.0PhosphateData to be filledData to be filled
6.0PhosphateData to be filledData to be filled
7.0PhosphateData to be filledData to be filled
8.0BorateData to be filledData to be filled
9.0BorateData to be filledData to be filled

Signaling Pathways and Degradation Mechanisms

Hypothetical Degradation Pathway of a Terpenoid with a Lactone Ring

The following diagram illustrates a potential degradation pathway for a compound with structural similarities to Scytalidic acid, focusing on hydrolysis and oxidation.

Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent_Hydrolysis Parent Molecule (with Lactone Ring) Hydrolyzed_Product Inactive Hydroxy Acid (Open Ring) Parent_Hydrolysis->Hydrolyzed_Product Base (OH⁻) or Acid (H⁺) Catalysis Parent_Oxidation Parent Molecule (Terpenoid Structure) Oxidized_Product Oxidized Degradant (e.g., Epoxide, Hydroxide) Parent_Oxidation->Oxidized_Product Oxidizing Agent (e.g., H₂O₂, O₂) Parent_Molecule Scytalidic Acid (Stable Form)

Caption: Potential degradation pathways for a lactone-containing terpenoid like Scytalidic acid.

Scytalidic Acid Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Scytalidic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Physicochemical Properties of Scytalidic Acid

Understanding the fundamental properties of Scytalidic acid is crucial for developing and troubleshooting purification protocols. The following table summarizes its key characteristics based on its chemical structure.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₂₂H₂₈O₇[1]Affects molecular weight and elemental analysis.
Molecular Weight 404.45 g/mol [1]Important for calculating molar concentrations and reaction stoichiometry.
Functional Groups Carboxylic acid, Lactone (cyclic ester), Alkyl chainsThe carboxylic acid group allows for pH-dependent solubility changes (acid-base extraction). The overall structure suggests moderate polarity.
Solubility (Predicted) Soluble in moderately polar to nonpolar organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Low solubility in water at neutral or acidic pH. Soluble in aqueous base as the carboxylate salt.Guides the choice of extraction and chromatography solvents. Acid-base extraction is a key purification strategy.
Stability (Predicted) Potentially unstable at high pH due to hydrolysis of the lactone rings. May be sensitive to high temperatures.Purification steps should ideally be conducted under neutral or mildly acidic conditions and at controlled temperatures to prevent degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Extraction & Initial Workup

Question: My initial solvent extraction of the crude material is giving a very low yield of Scytalidic acid. What could be the problem?

Answer: Low extraction yield is a common issue that can stem from several factors:

  • Insufficient Lysis/Homogenization: If your source material (e.g., fungal biomass) is not thoroughly disrupted, the solvent cannot efficiently penetrate the cells to extract the compound. Ensure your homogenization or cell lysis procedure is complete.[2][3]

  • Incorrect Solvent Choice: Scytalidic acid is a moderately polar molecule. If you are using a very nonpolar solvent (like hexane) or a very polar one (like water), you may not be effectively extracting the target compound. Ethyl acetate or a chloroform/methanol mixture is often a good starting point for compounds of this nature.

  • Insufficient Extraction Time or Volume: Ensure you are using an adequate volume of solvent and allowing sufficient time for the extraction to occur. Multiple extractions (e.g., 3x with fresh solvent) are more effective than a single extraction with a large volume.

  • Compound Degradation: If the extraction is performed at high temperatures or for a prolonged period, Scytalidic acid could degrade. Consider performing the extraction at room temperature or below if you suspect thermal instability.

Question: I am performing an acid-base liquid-liquid extraction to separate Scytalidic acid from neutral impurities, but I'm losing most of my product. Why?

Answer: Product loss during acid-base extraction is often due to one of the following:

  • Incomplete pH Adjustment: To extract Scytalidic acid into an aqueous basic layer (e.g., sodium bicarbonate solution), the pH must be high enough to deprotonate the carboxylic acid. Conversely, to back-extract it into an organic layer, the pH must be sufficiently acidic to re-protonate it. Use a pH meter to confirm the pH of your aqueous layer at each step.

  • Product Solubility in the Aqueous Layer: Even in its protonated (neutral) form, Scytalidic acid may have some residual solubility in the aqueous layer. To minimize this, you can saturate the aqueous layer with sodium chloride (brining), which decreases the solubility of organic compounds.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers, trapping your compound at the interface. If an emulsion forms, try adding brine, letting the mixture stand for a longer period, or filtering the entire mixture through a pad of celite.

  • Precipitation: If the concentration of the Scytalidic acid salt is too high in the aqueous layer, it might precipitate. If you observe a precipitate, try to recover it by filtration.

Section 2: Chromatographic Purification

Question: I am running a silica gel column, but my Scytalidic acid is not eluting, or it is smearing badly across many fractions. What should I do?

Answer: These are common problems when purifying acidic compounds on silica gel.

  • Strong Adsorption to Silica: The carboxylic acid group on Scytalidic acid can interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.

    • Solution: Add a small amount of a weak acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will protonate the silanol groups and your compound, reducing the strong interaction and leading to sharper peaks.

  • Incorrect Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will remain adsorbed to the silica. If it is too polar, it will elute too quickly with poor separation.

    • Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for Scytalidic acid. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.

  • Compound Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4]

    • Solution: If you suspect degradation, you can use a deactivated stationary phase like neutral alumina or a bonded-phase silica (e.g., C18) for your column chromatography.[4]

Question: My HPLC purification is resulting in broad, tailing peaks for Scytalidic acid. How can I improve the peak shape?

Answer: Peak tailing in reverse-phase HPLC for acidic compounds is often related to interactions with the stationary phase.

  • Silanol Interactions: Residual, un-capped silanol groups on the C18 stationary phase can interact with the carboxylic acid, causing tailing.

    • Solution: Lower the pH of your mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.05-0.1%. This ensures the carboxylic acid is fully protonated and minimizes interactions with the stationary phase.[5]

  • Inappropriate Mobile Phase: The organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase are critical.

    • Solution: Optimize the mobile phase composition and consider running a gradient elution to achieve better peak shape and resolution.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Reduce the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: General Extraction and Acid-Base Purification of Scytalidic Acid

This protocol describes a general procedure for extracting Scytalidic acid from a biomass source (e.g., fungal culture) and performing an initial purification using acid-base chemistry.

  • Preparation of Crude Extract:

    • Harvest and lyophilize the biomass to remove water.

    • Grind the dried biomass into a fine powder.

    • Extract the powder exhaustively with ethyl acetate (EtOAc) at room temperature (e.g., 3 x 500 mL for 100 g of biomass).

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in a suitable organic solvent like EtOAc (e.g., 200 mL).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 3 x 100 mL). This will deprotonate the acidic Scytalidic acid, pulling it into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

    • Combine the aqueous layers. The organic layer containing neutral compounds can be discarded or saved for other analyses.

    • Slowly acidify the combined aqueous layers to pH ~2 by adding 1M hydrochloric acid (HCl) dropwise while stirring in an ice bath. This will re-protonate the Scytalidic acid, causing it to become less water-soluble.

    • Extract the acidified aqueous layer with fresh EtOAc (e.g., 3 x 150 mL). Scytalidic acid should now be back in the organic layer.

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield an enriched acidic fraction.

Protocol 2: Silica Gel Column Chromatography
  • Preparation:

    • Choose a column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica weight to sample weight).

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Dissolve your enriched acidic fraction in a minimal amount of dichloromethane or the mobile phase.

  • Loading and Elution:

    • Load the sample onto the top of the packed silica gel.

    • Begin elution with your starting solvent system (e.g., 95:5 hexane:EtOAc + 0.1% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of EtOAc).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure Scytalidic acid.

  • Final Steps:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified Scytalidic acid.

Visual Troubleshooting and Workflows

Below are diagrams to visualize the troubleshooting process and the general purification workflow.

G Troubleshooting Workflow for Scytalidic Acid Purification start Start: Low Yield or Purity Issue check_extraction Problem in Extraction? start->check_extraction Initial Stages check_chromatography Problem in Chromatography? start->check_chromatography Final Stages extraction_solvent Is solvent choice optimal? check_extraction->extraction_solvent Yes column_interaction Strong interaction with silica? check_chromatography->column_interaction Yes extraction_pH Is pH correct for acid-base extraction? extraction_solvent->extraction_pH No solve_solvent Solution: Test different solvents (e.g., EtOAc, DCM) extraction_solvent->solve_solvent Yes extraction_degradation Is compound degrading? extraction_pH->extraction_degradation No solve_pH Solution: Use pH meter to verify pH 2 (acidification) and pH > 8 (basification) extraction_pH->solve_pH Yes solve_degradation Solution: Use lower temperatures, avoid harsh pH extraction_degradation->solve_degradation Yes end Result: Improved Yield and Purity solve_solvent->end solve_pH->end solve_degradation->end column_mobile_phase Mobile phase incorrect? column_interaction->column_mobile_phase No solve_interaction Solution: Add 0.1% acetic/formic acid to mobile phase column_interaction->solve_interaction Yes hplc_peak_shape Poor HPLC peak shape? column_mobile_phase->hplc_peak_shape No solve_mobile_phase Solution: Optimize solvent system using TLC first (aim for Rf 0.2-0.4) column_mobile_phase->solve_mobile_phase Yes solve_hplc Solution: Add 0.1% TFA/formic acid to HPLC mobile phase; check for column overload hplc_peak_shape->solve_hplc Yes solve_interaction->end solve_mobile_phase->end solve_hplc->end

Caption: A logical workflow for troubleshooting common purification issues.

G General Workflow for Natural Product Purification start Start: Crude Natural Source (e.g., Fungal Biomass) extraction Step 1: Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Organic Extract extraction->crude_extract acid_base Step 2: Acid-Base Liquid-Liquid Extraction crude_extract->acid_base enriched_fraction Enriched Acidic Fraction acid_base->enriched_fraction column_chrom Step 3: Column Chromatography (e.g., Silica Gel with Acidified Mobile Phase) enriched_fraction->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure final_purification Step 4: Final Purification (e.g., Preparative HPLC or Crystallization) semi_pure->final_purification pure_compound Pure Scytalidic Acid final_purification->pure_compound analysis Step 5: Structure & Purity Analysis (NMR, MS, HPLC) pure_compound->analysis

Caption: A typical experimental workflow for isolating Scytalidic acid.

References

Technical Support Center: Scytalidic Acid Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Scytalidic acid and its degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Scytalidic acid degradation products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No peaks or very small peaks Injection issue (e.g., air bubble in the syringe, incorrect injection volume).Ensure proper sample injection, checking for air bubbles and verifying the injection volume.[1]
Detector issue (e.g., lamp off or failing).Check that the detector lamp is on and functioning correctly. Consider lamp replacement if it's old.[1]
Incorrect mobile phase composition.Verify the mobile phase composition and ensure all components are correctly mixed and degassed.[1]
Column issue (e.g., severe contamination, blockage).Try a new column to rule out column degradation. If pressure is high, there may be a blockage.[1]
Ghost peaks Contaminated mobile phase or injection of air.Use fresh, high-purity solvents for the mobile phase and ensure proper degassing. Avoid injecting air with the sample.
Peak tailing Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH to suppress ionization of silanol groups. Add a competitive base to the mobile phase.[2]
Column overload.Reduce the sample concentration or injection volume.[2]
Column degradation.Replace the column with a new one.[1]
Peak fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[2]
Column collapse.Ensure the mobile phase is compatible with the column chemistry.
Split peaks Clogged frit or void in the column.Replace the column inlet frit or the entire column.[1]
Injector issue.Check the injector rotor seal for wear and replace if necessary.[1]
Baseline noise or drift Contaminated mobile phase or detector cell.Use fresh mobile phase and flush the system. Clean the detector cell according to the manufacturer's instructions.[2]
Leaks in the system.Inspect all fittings and connections for leaks.[2]
Inadequate mobile phase degassing.Degas the mobile phase thoroughly using sonication or helium sparging.[2]
High backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically isolate components to identify the source of the blockage. Replace the blocked component.[1][2]
Mobile phase viscosity.Consider using a mobile phase with lower viscosity or increasing the column temperature.
Mass Spectrometry (MS) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No or low signal No spray or unstable spray from the ion source.Check for clogs in the sample capillary and ensure proper solvent flow. Optimize source parameters.[3]
Instrument not calibrated or calibration has drifted.Recalibrate the mass spectrometer.[3]
Inappropriate ionization mode or parameters.Ensure the correct ionization mode (e.g., ESI, APCI) is selected for Scytalidic acid and its expected degradation products. Optimize ionization source parameters.
Poor mass accuracy Instrument requires calibration.Calibrate the instrument using a known standard.[3]
Fluctuations in laboratory temperature.Ensure a stable laboratory environment.
High background noise Contaminated solvents, reagents, or gas lines.Use high-purity solvents and reagents. Purge gas lines.
Leaks in the vacuum system.Check for leaks in the MS vacuum system.
Sample carryover Inadequate cleaning of the injection port or sample loop.Implement a robust wash cycle between injections, using a strong solvent.[3]
Adsorption of analyte to surfaces.Use different sample vials or add a modifier to the mobile phase to reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Scytalidic acid?

A1: Based on its chemical structure, which includes two lactone (cyclic ester) rings, Scytalidic acid is susceptible to hydrolysis under both acidic and basic conditions. This would involve the opening of one or both lactone rings to form carboxylic acid and alcohol functionalities. Oxidation of the molecule is also a potential degradation pathway.

Q2: What are the typical conditions for a forced degradation study of a compound like Scytalidic acid?

A2: Forced degradation studies are performed to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[4]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[4]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a temperature below its melting point (e.g., 70-80°C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

Q3: How can I develop a stability-indicating HPLC method for Scytalidic acid?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug. To develop such a method:

  • Perform forced degradation studies to generate degradation products.

  • Use a reversed-phase C18 column as a starting point.

  • Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with a buffer) and gradients to achieve separation of the parent drug from all degradation peaks.

  • Utilize a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: What is "mass balance" in the context of a stability study?

A4: Mass balance is an important aspect of a forced degradation study. It is the process of accounting for all the drug substance after degradation. The sum of the assay value of the remaining drug and the amount of all degradation products should ideally be close to 100% of the initial amount of the drug. A significant deviation from 100% may indicate that some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore) or that the response factors of the degradation products are different from the parent drug.

Experimental Protocols

Protocol 1: Forced Degradation of Scytalidic Acid

Objective: To generate potential degradation products of Scytalidic acid under various stress conditions.

Materials:

  • Scytalidic acid

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Scytalidic acid in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Scytalidic acid in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in methanol to the initial concentration for analysis.

  • Photodegradation (Solid State and Solution):

    • Expose solid Scytalidic acid and a solution of Scytalidic acid (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples after the exposure period.

Protocol 2: HPLC-UV Method for Scytalidic Acid and its Degradation Products

Objective: To separate and quantify Scytalidic acid and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Assess the peak purity of the Scytalidic acid peak in the stressed samples using the PDA detector.

Data Presentation

The following tables are templates for summarizing quantitative data from the degradation studies.

Table 1: Summary of Forced Degradation Results for Scytalidic Acid

Stress ConditionTime (hours)% Assay of Scytalidic AcidNumber of Degradation Products% Area of Major Degradant
1 M HCl, 60°C2
4
8
24
1 M NaOH, RT2
4
8
24
30% H₂O₂, RT2
4
8
24
Thermal (80°C)48
Photolytic-

Table 2: HPLC Method Validation Summary

ParameterResultAcceptance Criteria
Specificity (e.g., No interference at the retention time of Scytalidic acid)Peak purity index > 0.999
Linearity (r²) ≥ 0.999
Range (µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Robustness (e.g., % RSD for changes in flow rate, mobile phase composition)≤ 2.0%

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow DS Scytalidic Acid (Drug Substance) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DS->Stress Samples Stressed Samples Stress->Samples Analysis HPLC / LC-MS Analysis Samples->Analysis Data Data Analysis (Peak Purity, Mass Balance) Analysis->Data Method Stability-Indicating Method Development Data->Method

Caption: A typical workflow for conducting forced degradation studies.

G cluster_pathway Hypothetical Hydrolytic Degradation Pathway of Scytalidic Acid Scytalidic_Acid Scytalidic Acid (C22H28O7) DP1 Degradation Product 1 (Single Lactone Ring Opening) Scytalidic_Acid->DP1 Hydrolysis (Acid or Base) DP2 Degradation Product 2 (Double Lactone Ring Opening) DP1->DP2 Further Hydrolysis

Caption: A plausible degradation pathway for Scytalidic acid.

References

Enhancing the resolution of Scytalidic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Scytalidic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their chromatographic separations of Scytalidic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Scytalidic acid analysis?

A good starting point for developing an HPLC method for Scytalidic acid, a complex fungal secondary metabolite with acidic properties, is to use reversed-phase chromatography. Given its chemical structure (C22H28O7), a C18 column is a suitable initial choice. An acidic mobile phase is recommended to ensure the carboxylic acid functional groups are protonated, which generally leads to better peak shape and retention on a reversed-phase column.[1][2] A gradient elution is often necessary for analyzing complex extracts from fungal cultures to ensure adequate separation of all components.[3][4]

Q2: How can I prepare a sample of Scytalidic acid from a fungal culture for HPLC analysis?

For fungal cultures, a common approach involves solvent extraction.[3][5] First, the fungal biomass is separated from the culture broth. The broth can be extracted with a moderately polar organic solvent like ethyl acetate. The biomass can be extracted separately, often after homogenization to break the cell walls, using a solvent mixture such as methanol/water or ethyl acetate with a small amount of acid (e.g., 1% formic acid) to improve the extraction of acidic compounds.[3] The resulting extracts are then typically evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions, such as a mixture of acetonitrile and water. It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5][6]

Q3: My Scytalidic acid peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for acidic compounds like Scytalidic acid is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[7]

Here are the common causes and solutions:

  • Mobile Phase pH is too high: If the pH of the mobile phase is close to or above the pKa of Scytalidic acid, the carboxylic acid groups will be ionized, leading to strong interactions with silanol groups. Lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa will suppress this ionization and improve peak shape.[1][8]

  • Insufficient Buffering: An unbuffered or weakly buffered mobile phase can lead to pH shifts within the column, causing peak tailing. Using a buffer, such as phosphate or acetate, at a suitable concentration (typically 10-25 mM) can help maintain a constant pH.[1][9]

  • Column Contamination: Accumulation of matrix components from the sample can lead to active sites on the column that cause tailing. Flushing the column with a strong solvent or replacing the guard column can resolve this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.[10]

Q4: I am observing broad peaks for Scytalidic acid, leading to poor resolution. What steps can I take to improve this?

Broad peaks can result from several factors related to the HPLC system, the column, or the method itself.[10]

  • Sub-optimal Flow Rate: Each column has an optimal flow rate. If the flow rate is too high or too low, it can lead to band broadening. Consult the column manufacturer's guidelines for the recommended flow rate.[9]

  • Large Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to extra-column band broadening. Ensure all connections are made with appropriate, short lengths of narrow-bore tubing.[9]

  • Gradient is too Steep: In gradient elution, a very rapid change in solvent composition may not allow for proper partitioning of the analyte, resulting in broad peaks. Try using a shallower gradient.[4][9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, it may be time to replace the column.

Troubleshooting Guides

Problem 1: Poor Resolution of Scytalidic Acid from Impurities

Symptoms:

  • The Scytalidic acid peak is not baseline-separated from adjacent peaks.

  • Co-elution is suspected, leading to inaccurate quantification.

Troubleshooting Workflow:

G start Poor Resolution check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease the gradient slope (e.g., from 5-95% B in 10 min to 5-95% B in 20 min) check_gradient->adjust_gradient No check_mobile_phase Is the mobile phase composition optimal? check_gradient->check_mobile_phase Yes resolution_ok Resolution Improved adjust_gradient->resolution_ok change_organic Try a different organic modifier (e.g., switch from acetonitrile to methanol or use a combination) check_mobile_phase->change_organic No check_column Is the column chemistry appropriate? check_mobile_phase->check_column Yes change_organic->resolution_ok change_column Consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) check_column->change_column No change_column->resolution_ok

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Unstable Retention Times for Scytalidic Acid

Symptoms:

  • The retention time of the Scytalidic acid peak shifts between injections or across a sequence.

Troubleshooting Workflow:

G start Unstable Retention Times check_equilibration Is the column properly equilibrated between gradient runs? start->check_equilibration increase_equilibration Increase the post-run equilibration time (e.g., to 10 column volumes) check_equilibration->increase_equilibration No check_mobile_phase_prep Is the mobile phase freshly prepared and degassed? check_equilibration->check_mobile_phase_prep Yes retention_stable Retention Time Stabilized increase_equilibration->retention_stable prepare_fresh_mobile_phase Prepare fresh mobile phase and degas thoroughly check_mobile_phase_prep->prepare_fresh_mobile_phase No check_pump Is the pump pressure stable? check_mobile_phase_prep->check_pump Yes prepare_fresh_mobile_phase->retention_stable service_pump Check for leaks, prime the pump, and check pump seals check_pump->service_pump No check_temp Is the column temperature controlled? check_pump->check_temp Yes service_pump->retention_stable use_column_oven Use a column oven to maintain a constant temperature check_temp->use_column_oven No use_column_oven->retention_stable

Caption: Troubleshooting workflow for unstable retention times.

Experimental Protocols

Proposed HPLC Method for Scytalidic Acid Analysis

This protocol provides a starting point for the analysis of Scytalidic acid. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm and 254 nm (monitor both for impurities)
Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Measure 1 L of HPLC-grade water into a clean solvent reservoir.

    • Add 1.0 mL of formic acid to the water.

    • Mix thoroughly.

    • Degas the solution using vacuum filtration or sonication for 15-20 minutes.

  • Mobile Phase B (Organic):

    • Measure 1 L of HPLC-grade acetonitrile into a clean solvent reservoir.

    • Add 1.0 mL of formic acid to the acetonitrile.

    • Mix thoroughly.

    • Degas the solution.

Data Presentation

The following table illustrates how to present data when comparing different chromatographic conditions to optimize the resolution of Scytalidic acid.

ConditionRetention Time (min)Tailing FactorResolution (Rs)Theoretical Plates (N)
Method 1: Isocratic 50:50 ACN:H2O 8.52.11.23500
Method 2: Gradient 10-90% ACN in 20 min 15.21.32.58000
Method 3: Gradient with Methanol 17.81.52.17500
Method 4: Optimized Gradient (as proposed) 16.51.13.09500

References

Scytalidic acid interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Scytalidic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential interferences of Scytalidic acid in biological assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Scytalidic acid and what are its key structural features?

A1: Scytalidic acid is a natural product with the molecular formula C₂₂H₂₈O₇. Its chemical structure contains two enone moieties within lactone rings. These enone systems are recognized as Michael acceptors, which are electrophilic and can react with nucleophiles. The molecule also possesses a significant hydrophobic character.

Q2: Why might Scytalidic acid be interfering with my biological assay?

A2: Scytalidic acid has structural features that are commonly associated with Pan-Assay Interference Compounds (PAINS). The two primary reasons for potential interference are:

  • Covalent Modification: The enone moieties are Michael acceptors and can react covalently with nucleophilic residues on proteins, most commonly the thiol group of cysteine. This irreversible binding can lead to non-specific inhibition or activation of proteins.[1][2]

  • Aggregation: Due to its hydrophobicity, Scytalidic acid may form aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can sequester and denature proteins, leading to false-positive results.[3][4][5]

Q3: What are the common signs that Scytalidic acid is causing assay interference?

A3: Several signs may indicate that Scytalidic acid is interfering with your assay:

  • Time-dependent inhibition/activation: The observed effect of the compound increases with pre-incubation time, which is characteristic of covalent modification.

  • High Hill slope: The dose-response curve is unusually steep.

  • Irreversibility: The activity of the target protein cannot be restored after removal of the compound (e.g., by dialysis or rapid dilution).

  • Sensitivity to detergents: The apparent activity of Scytalidic acid is significantly reduced in the presence of a non-ionic detergent like Triton X-100 or Tween-20, suggesting aggregation-based interference.[3]

  • Promiscuous activity: The compound appears to be active in multiple, unrelated assays.

Troubleshooting Guides

Issue 1: Suspected Covalent Modification by Scytalidic Acid

If you suspect that Scytalidic acid is acting as a covalent modifier in your assay, follow these troubleshooting steps:

  • Assess Time-Dependence: Perform your assay with varying pre-incubation times of the protein with Scytalidic acid before initiating the reaction. A time-dependent increase in the effect suggests covalent binding.

  • Test for Irreversibility:

    • Washout Experiment: Pre-incubate the protein with Scytalidic acid, then remove the compound by dialysis, size-exclusion chromatography, or rapid dilution. If the protein's activity is not restored, the interaction is likely irreversible.

    • Competition Assay: Pre-incubate the protein with a high concentration of a known, reversible inhibitor before adding Scytalidic acid. If the reversible inhibitor protects the protein from modification by Scytalidic acid, this supports a specific covalent interaction at the active site.

  • Perform a Thiol Reactivity Assay: Directly measure the reactivity of Scytalidic acid with a small molecule thiol, such as glutathione or N-acetylcysteine. A positive result indicates that the compound is capable of reacting with cysteine residues in proteins. See the "Experimental Protocols" section for a detailed method.

  • Mass Spectrometry Analysis: For a definitive confirmation, analyze the protein incubated with Scytalidic acid by mass spectrometry. An increase in the protein's mass corresponding to the molecular weight of Scytalidic acid (404.45 Da) provides direct evidence of covalent adduction.

Issue 2: Suspected Aggregation of Scytalidic Acid

If you observe a steep dose-response curve or if the compound shows activity in multiple unrelated assays, aggregation should be suspected.

  • Detergent-Based Disaggregation Assay: Rerun your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant rightward shift in the IC₅₀ value indicates that the observed activity was likely due to aggregation.[3]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in solution.[3][6][7][8][9] Analyze a solution of Scytalidic acid at concentrations used in your assay. The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.

  • Vary Protein Concentration: In aggregation-based inhibition, the IC₅₀ value often increases linearly with the concentration of the target protein. Perform your assay at several different protein concentrations. A concentration-dependent IC₅₀ is a strong indicator of aggregation.

Data Presentation

Table 1: Hypothetical Results of a Thiol Reactivity Assay for Scytalidic Acid
Thiol ReagentConcentration of Scytalidic Acid (µM)% Thiol Depletion (at 30 min)
Glutathione (100 µM)1015%
5065%
10092%
N-acetylcysteine (100 µM)1012%
5058%
10085%
Table 2: Hypothetical IC₅₀ Values for Scytalidic Acid in the Presence and Absence of Detergent
Assay ConditionTarget ProteinIC₅₀ (µM)
Standard BufferProtein A5.2
+ 0.05% Triton X-100Protein A> 100
Standard BufferProtein B8.1
+ 0.05% Triton X-100Protein B> 100

Experimental Protocols

Protocol 1: Thiol Reactivity Assay using Ellman's Reagent (DTNB)

This protocol provides a method to assess the reactivity of Scytalidic acid towards thiol groups.

Materials:

  • Scytalidic acid

  • Glutathione (GSH) or N-acetylcysteine

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of Scytalidic acid in DMSO.

  • Prepare a stock solution of GSH (e.g., 10 mM) in assay buffer.

  • Prepare a stock solution of DTNB (e.g., 10 mM) in assay buffer.

  • In a 96-well plate, add assay buffer, GSH (to a final concentration of 100 µM), and Scytalidic acid at various concentrations (e.g., 0-100 µM). Include a control with DMSO instead of Scytalidic acid.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Add DTNB to each well to a final concentration of 500 µM.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the percentage of thiol depletion relative to the DMSO control.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the use of DLS to detect the formation of Scytalidic acid aggregates.

Materials:

  • Scytalidic acid

  • Assay buffer (the same as used in the biological assay)

  • DLS instrument

  • Low-volume cuvette or multi-well plate compatible with the DLS instrument

Procedure:

  • Prepare a series of dilutions of Scytalidic acid in the assay buffer, covering the concentration range used in your biological assay. Also, prepare a buffer-only blank.

  • Filter all solutions through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and extraneous particles.

  • Transfer the samples to the DLS cuvette or plate.

  • Allow the samples to equilibrate to the desired temperature within the DLS instrument.

  • Perform DLS measurements for each concentration and the buffer blank.

  • Analyze the data to determine the size distribution (hydrodynamic radius) and polydispersity of particles in each sample. The appearance of a population of particles with a radius >100 nm that increases in intensity with concentration is indicative of aggregation.[6][7][9]

Visualizations

covalent_modification Scytalidic_acid Scytalidic Acid (with Michael acceptor) Covalent_adduct Covalently Modified Protein (Inactive/Altered Function) Scytalidic_acid->Covalent_adduct Michael Addition Protein Protein (with Cysteine residue) Protein->Covalent_adduct Nucleophilic attack by Thiol

Caption: Mechanism of covalent modification by Scytalidic acid.

experimental_workflow start Unexpected Assay Result with Scytalidic Acid check_covalent Test for Covalent Modification start->check_covalent check_aggregation Test for Aggregation start->check_aggregation time_dependence Time-dependence assay check_covalent->time_dependence Yes no_interference Result: Likely True Activity check_covalent->no_interference No detergent Detergent Disaggregation Assay check_aggregation->detergent Yes check_aggregation->no_interference No irreversibility Washout/Competition assay time_dependence->irreversibility thiol_reactivity Thiol Reactivity Assay irreversibility->thiol_reactivity covalent_positive Result: Covalent Modifier thiol_reactivity->covalent_positive dls Dynamic Light Scattering (DLS) detergent->dls aggregation_positive Result: Aggregator dls->aggregation_positive

Caption: Workflow for identifying Scytalidic acid interference.

troubleshooting_tree start Is the dose-response curve steep or activity time-dependent? yes_covalent Suspect Covalent Modification start->yes_covalent Yes no_covalent Is activity reduced with detergent? start->no_covalent No run_thiol_assay Run Thiol Reactivity Assay & Mass Spectrometry yes_covalent->run_thiol_assay yes_aggregation Suspect Aggregation no_covalent->yes_aggregation Yes no_aggregation Likely True Activity no_covalent->no_aggregation No run_dls Run Dynamic Light Scattering (DLS) yes_aggregation->run_dls confirm_covalent Confirmed Covalent Modifier run_thiol_assay->confirm_covalent confirm_aggregation Confirmed Aggregator run_dls->confirm_aggregation

Caption: Troubleshooting decision tree for Scytalidic acid.

References

Technical Support Center: Refining Analytical Methods for Scytalidic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scytalidic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of organic acids like Scytalidic acid using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Question: I am observing significant peak tailing in my HPLC chromatogram when analyzing Scytalidic acid. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in HPLC analysis of acidic compounds and can arise from several factors. Here are the primary causes and their corresponding solutions:

  • Secondary Interactions with Silica Support: Ionized silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to tailing.[1][2]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[3] Using a highly deactivated, end-capped column can also minimize these secondary interactions.[1][4]

  • Insufficient Buffer Capacity: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, causing peak distortion.[2]

    • Solution: Increase the buffer concentration to a range of 10-50 mM to ensure a stable pH throughout the analysis.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[4]

    • Solution: Reduce the injection volume or dilute the sample.[3][4]

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[3]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are secure to minimize dead volume.[3]

LC-MS Troubleshooting

Question: My LC-MS analysis of Scytalidic acid is showing inconsistent signal intensity and poor reproducibility, especially in complex matrices. What could be the cause and how can I mitigate it?

Answer:

The most likely cause of these issues in LC-MS analysis is the matrix effect , which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[5]

Here are strategies to address matrix effects:

  • Improve Sample Preparation: Thorough sample cleanup is crucial to remove interfering matrix components.

    • Solution: Employ techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to clean up your sample before injection.[3]

  • Use of Internal Standards: An appropriate internal standard (IS) can compensate for variations in ionization.

    • Solution: The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that matches the sample matrix can help to compensate for matrix effects.[6]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is essential.

    • Solution: Adjust the mobile phase gradient, try a different column chemistry, or use a longer column to improve resolution.

GC-MS Troubleshooting

Question: I am having difficulty detecting Scytalidic acid using GC-MS. What are the critical considerations for this type of analysis?

Answer:

Scytalidic acid, being a relatively large and polar organic acid, is not readily volatile for GC-MS analysis. Therefore, derivatization is a critical step to increase its volatility and thermal stability.[7]

Common challenges and solutions for GC-MS analysis of acidic compounds include:

  • Incomplete Derivatization: The derivatization reaction may not go to completion, leading to low signal intensity and poor reproducibility.

    • Solution: Optimize the derivatization reaction conditions, including the choice of derivatizing agent (e.g., silylation reagents like BSTFA or MSTFA), reaction time, and temperature.[[“]]

  • Analyte Degradation: The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds.

    • Solution: Use a lower injection port temperature and a temperature program that ramps up gradually. Ensure the derivatization has been successful in increasing the thermal stability of the analyte.

  • Signal Overlap: The derivatizing agent itself can sometimes produce large peaks that may overlap with the analyte peak.

    • Solution: Choose a derivatizing agent that does not produce interfering peaks or use a post-derivatization cleanup step to remove excess reagent.[7]

II. Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for Scytalidic acid analysis?

A1: For a polar acidic compound like Scytalidic acid, a reversed-phase C18 column is a good starting point. To minimize peak tailing due to interactions with residual silanols, it is recommended to use a modern, high-purity, end-capped C18 column.[1][4]

Q2: What are the typical mobile phase compositions for analyzing organic acids by reversed-phase HPLC?

A2: A typical mobile phase for reversed-phase HPLC of organic acids consists of a mixture of an aqueous buffer and an organic modifier. The aqueous phase is usually acidified to a pH below the pKa of the acid to ensure it is in its protonated, less polar form. Common choices include:

  • Aqueous Phase: Water with 0.1% formic acid or phosphoric acid.

  • Organic Modifier: Acetonitrile or methanol. The gradient is typically started with a high percentage of the aqueous phase and ramped up to a higher percentage of the organic modifier.

Q3: Is derivatization always necessary for LC-MS analysis of Scytalidic acid?

A3: Not necessarily. Electrospray ionization (ESI) in negative ion mode is often suitable for the direct analysis of acidic compounds, as they can readily form [M-H]⁻ ions. However, if sensitivity is an issue, derivatization to introduce a more easily ionizable group can be considered.

Q4: What information is available regarding the biosynthesis of Scytalidic acid?

A4: The biosynthesis of Scytalidic acid has been proposed to proceed via the intermediate deoxyscytalidin. The final step in the pathway is a 6-hydroxylation of deoxythis compound, a reaction catalyzed by the α-ketoglutarate dependent oxidoreductase enzyme, ScyL2, to yield this compound.[3]

Q5: Are there any known signaling pathways directly affected by Scytalidic acid?

A5: Currently, there is a lack of publicly available scientific literature detailing specific cellular signaling pathways that are directly modulated by Scytalidic acid. Its primary described biological activity is its antifungal effect.[9] Further research is needed to elucidate its mechanism of action at the molecular level and its potential interactions with cellular signaling cascades.

III. Data Presentation

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Linearity Range (R²)Typical Recovery (%)
HPLC-UV 0.1 - 1 µg/mL0.3 - 3 µg/mL> 0.9995 - 105%
LC-MS/MS 0.01 - 1 ng/mL0.03 - 3 ng/mL> 0.9990 - 110%
GC-MS (with derivatization) 0.1 - 10 ng/mL0.3 - 30 ng/mL> 0.9985 - 115%

IV. Experimental Protocols

Detailed methodologies for the analysis of organic acids are provided below. These can be adapted and optimized for the specific analysis of Scytalidic acid.

High-Performance Liquid Chromatography (HPLC-UV) Method for Organic Acids

This protocol is a general guideline and should be optimized for Scytalidic acid.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of a Scytalidic acid standard (likely in the range of 210-250 nm for a carboxylic acid).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Organic Acids

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient: Similar to the HPLC method, but with a potentially faster gradient for higher throughput.

  • Flow Rate: 0.3 mL/min

  • MS Detection:

    • Ionization Mode: ESI Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor ion will be the deprotonated molecule of Scytalidic acid ([M-H]⁻). Product ions need to be determined by infusing a standard solution and performing a product ion scan.

  • Sample Preparation: Similar to the HPLC method, but may require a more rigorous cleanup (e.g., SPE) for complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Organic Acids (with Derivatization)

This protocol outlines the general steps for GC-MS analysis, which requires derivatization of the acidic functional group.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Sample Preparation and Derivatization:

    • Dry the sample extract completely under a stream of nitrogen.

    • Add a silylation agent (e.g., 50 µL of BSTFA with 1% TMCS).

    • Heat the sample at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

V. Mandatory Visualizations

Proposed Biosynthetic Pathway of Scytalidic Acid

Scytalidic_Acid_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Pathway cluster_intermediate Key Intermediate cluster_final_product Final Product 3,5-dimethylorsellinic_acid 3,5-Dimethylorsellinic acid PKS Polyketide Synthase (Iterative Type I) 3,5-dimethylorsellinic_acid->PKS Octanoate Octanoate Octanoate->PKS Deoxythis compound Deoxythis compound PKS->Deoxythis compound Scytalidic_Acid Scytalidic Acid Deoxythis compound->Scytalidic_Acid ScyL2 (α-KG-dependent oxidoreductase) + O2, α-KG

Caption: Proposed biosynthetic pathway of Scytalidic acid from precursors.

General Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_column Check Column Condition start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_injection Check Injection Parameters start->check_injection check_system Check System Hardware start->check_system solution_column Action: - Flush with strong solvent - Replace column if necessary check_column->solution_column Contaminated or degraded? solution_mobile_phase Action: - Lower pH (for acids) - Increase buffer strength - Prepare fresh mobile phase check_mobile_phase->solution_mobile_phase Incorrect pH or buffer strength? solution_injection Action: - Reduce injection volume - Dilute sample check_injection->solution_injection Column overload? solution_system Action: - Use shorter/narrower tubing - Check for leaks check_system->solution_system Extra-column volume issues? resolved Problem Resolved solution_column->resolved solution_mobile_phase->resolved solution_injection->resolved solution_system->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Decision Tree for Mitigating Matrix Effects in LC-MS

LCMS_Matrix_Effect_Mitigation start Inconsistent Signal / Poor Reproducibility in LC-MS is_complex_matrix Is the sample matrix complex (e.g., plasma, tissue extract)? start->is_complex_matrix improve_cleanup Improve Sample Cleanup is_complex_matrix->improve_cleanup Yes use_is Use an Internal Standard is_complex_matrix->use_is No spe Solid-Phase Extraction (SPE) improve_cleanup->spe lle Liquid-Liquid Extraction (LLE) improve_cleanup->lle isotopic_is Stable Isotope-Labeled IS (Ideal) use_is->isotopic_is analog_is Structural Analog IS use_is->analog_is matrix_matched_cal Use Matrix-Matched Calibration optimize_chrom Optimize Chromatography matrix_matched_cal->optimize_chrom end Improved Quantitative Performance optimize_chrom->end spe->use_is lle->use_is isotopic_is->matrix_matched_cal analog_is->matrix_matched_cal

Caption: A decision-making workflow for addressing matrix effects in LC-MS.

References

Validation & Comparative

Scytalidic Acid: A Comparative Analysis of Bioactivity with Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, also known as Scytalidin, is a naturally occurring terpenoid produced by the fungus Scytalidium sp.[1]. Since its discovery, it has garnered interest for its potential antifungal properties. This guide provides a comparative overview of the bioactivity of Scytalidic acid against that of well-established antibiotics, supported by available data and detailed experimental methodologies. Due to a lack of publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of Scytalidic acid, this guide will present qualitative comparisons where specific data for Scytalidic acid is available and will use MIC data for other relevant compounds to provide a quantitative comparative framework.

Bioactivity Profile of Scytalidic Acid

Early studies on Scytalidic acid revealed its notable antifungal activity, particularly against fungi responsible for wood stain and decay. In a foundational study, this compound demonstrated potent inhibition of various wood-destroying fungi. Notably, its activity against the mold Aspergillus niger was found to be more pronounced than that of the established antifungal agent nystatin[2]. However, the insolubility of Scytalidic acid in water necessitates its dissolution in solvents like dimethyl sulfoxide (DMSO) for in vitro assays.

While the primary research has focused on its antifungal effects, the antibacterial properties of Scytalidic acid are not well-documented in publicly accessible literature.

Quantitative Comparison of Bioactivity

To provide a quantitative context for the bioactivity of antimicrobial compounds, the Minimum Inhibitory Concentration (MIC) is a standard measure. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The lower the MIC value, the more potent the compound is against the specific microorganism.

AntibioticMicroorganismMIC Range (µg/mL)
Nystatin Aspergillus niger4 - 8
Candida albicans0.625 - 1.25
Amphotericin B Candida albicans0.125 - 1
Aspergillus fumigatus0.5 - 2
Ciprofloxacin Staphylococcus aureus0.6
Escherichia coli0.013 - ≤1
Penicillin Staphylococcus aureus0.4 - 24
Escherichia coli64 - >128

Experimental Protocols

The determination of MIC is a critical step in assessing the bioactivity of a potential new antibiotic like Scytalidic acid. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Stock solution of the test compound (e.g., Scytalidic acid in DMSO)

  • Stock solutions of reference antibiotics

  • Positive control (microorganism in broth without antimicrobial agent)

  • Negative control (broth only)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and reference antibiotics is prepared in the microtiter plate wells using the appropriate broth. The final volume in each well is typically 100 µL.

  • Inoculation: Each well (except the negative control) is inoculated with an equal volume (100 µL) of the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 28-35°C for 48-72 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Standardized microbial inoculum

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of the test compound and reference antibiotics

  • Incubator

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.

  • Disk Application: The antimicrobial-impregnated disks are placed on the surface of the agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in bioactivity comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Scytalidic Acid & Antibiotic Stock Solutions C Perform Broth Microdilution (MIC Assay) A->C D Perform Disk Diffusion (Kirby-Bauer Assay) A->D B Culture & Standardize Microbial Inoculum B->C B->D E Determine MIC Values C->E F Measure Zones of Inhibition D->F G Compare Bioactivity Data E->G F->G

Caption: Workflow for comparing the bioactivity of Scytalidic acid with known antibiotics.

While the precise mechanism of action for Scytalidic acid is not yet fully elucidated, many antifungal agents target the fungal cell wall or cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an antifungal agent.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall Ergosterol Ergosterol Synthesis Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Glucan_Synthase β-(1,3)-Glucan Synthase Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Chitin_Synthase Chitin Synthase Chitin_Synthase->Cell_Wall_Integrity Cell_Wall_Integrity->Cell_Lysis Antifungal_Agent Scytalidic Acid (Hypothetical Target) Antifungal_Agent->Ergosterol Inhibition Antifungal_Agent->Glucan_Synthase Inhibition

Caption: Hypothetical antifungal mechanism of action targeting cell membrane and wall synthesis.

Conclusion

Scytalidic acid presents as a promising natural compound with demonstrated antifungal properties. While the existing literature highlights its potential, a significant gap remains in the quantitative assessment of its bioactivity against a broad spectrum of microorganisms. Further research to determine the Minimum Inhibitory Concentration of Scytalidic acid against various bacterial and fungal pathogens is crucial for a comprehensive understanding of its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations, which will be vital for positioning Scytalidic acid in the landscape of antimicrobial agents.

References

A Tale of Two Acids: A Comparative Guide to the Modes of Action of Fusidic Acid and the Enigmatic Scytalidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, understanding the precise mechanism by which a compound exerts its effect is paramount for rational drug design and combating the ever-growing threat of resistance. This guide provides a detailed comparison of the well-established mode of action of the bacterial protein synthesis inhibitor, fusidic acid, with the currently enigmatic profile of scytalidic acid. While fusidic acid serves as a textbook example of targeted antimicrobial activity, scytalidic acid remains a compound with a known chemical identity but an undisclosed mechanism of action, highlighting a significant knowledge gap in the field.

Fusidic Acid: A Deep Dive into its Mechanism

Fusidic acid is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] Its mode of action is exquisitely specific, targeting a crucial step in bacterial protein synthesis.

Molecular Target and Mechanism:

Fusidic acid's primary target is the bacterial elongation factor G (EF-G) .[1][2] EF-G is a GTPase that plays a pivotal role in the translocation step of protein synthesis on the ribosome. After the formation of a peptide bond, EF-G binds to the ribosome, hydrolyzes GTP, and facilitates the movement of the peptidyl-tRNA from the A-site to the P-site, thereby freeing the A-site for the next aminoacyl-tRNA.

Fusidic acid exerts its inhibitory effect by binding to the EF-G-ribosome-GDP complex after GTP hydrolysis has occurred.[1] This binding event locks EF-G onto the ribosome, preventing its release and the subsequent conformational changes required for the next round of elongation.[1] This stable fusidic acid-EF-G-ribosome complex effectively stalls protein synthesis, leading to the cessation of bacterial growth.

Fusidic_Acid_Mechanism cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Peptide bond formation EF_G_GDP EF-G-GDP A_site->EF_G_GDP GTP Hydrolysis E_site E-site P_site->E_site Translocation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters A-site Peptidyl_tRNA Peptidyl-tRNA EF_G_GTP EF-G-GTP EF_G_GTP->A_site Binds for translocation Stalled_Complex Stalled EF-G-GDP-Ribosome -Fusidic Acid Complex EF_G_GDP->Stalled_Complex Binding Fusidic_Acid Fusidic Acid Fusidic_Acid->Stalled_Complex Stalled_Complex->Stalled_Complex Protein Synthesis Inhibited

Diagram of Fusidic Acid's Mode of Action

Antimicrobial Spectrum and Efficacy

Fusidic acid's spectrum of activity is primarily directed against Gram-positive organisms. It exhibits potent activity against Staphylococcus species, including MRSA, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.120.12
Staphylococcus aureus (MRSA)0.120.12
Coagulase-negative staphylococci0.120.25

Data compiled from various in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[3][4]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution is a standard method.

  • Procedure:

    • Prepare serial two-fold dilutions of fusidic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. In Vitro Protein Synthesis Inhibition Assay:

  • Method: Cell-free transcription-translation system.

  • Procedure:

    • Prepare a reaction mixture containing bacterial cell lysate (source of ribosomes, tRNAs, etc.), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase).

    • Add varying concentrations of fusidic acid to the reaction mixtures.

    • Incubate the reactions at 37°C for a defined period.

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • The reduction in radioactivity in the presence of fusidic acid indicates the level of protein synthesis inhibition.

Experimental_Workflow cluster_mic MIC Determination cluster_protein_synthesis Protein Synthesis Inhibition Assay Serial_Dilution Serial Dilution of Fusidic Acid Inoculation Inoculation with Bacteria Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual Inspection for Growth Inhibition Incubation->MIC_Reading Reaction_Setup Setup Cell-Free System with Radiolabeled Amino Acids Add_Fusidic_Acid Add Fusidic Acid Reaction_Setup->Add_Fusidic_Acid Incubate_Assay Incubation Add_Fusidic_Acid->Incubate_Assay Precipitation TCA Precipitation of Proteins Incubate_Assay->Precipitation Measurement Scintillation Counting Precipitation->Measurement

Workflow for Key Experimental Assays

Scytalidic Acid: An Unresolved Puzzle

In stark contrast to the well-documented fusidic acid, "scytalidic acid" remains a compound with a significant lack of publicly available biological data.

Chemical Identity:

  • Molecular Formula: C₂₂H₂₈O₇[5]

  • CAS Number: 39012-16-3[5]

  • Synonym: Scytalidin[5]

While its chemical structure is known, there is a dearth of information regarding its biological activity, including its antimicrobial spectrum and, crucially, its mode of action. Early literature refers to "this compound" as a terpenoid antibiotic with antifungal effects, but the specific molecular target and mechanism of inhibition have not been elucidated in accessible scientific literature.[6]

Comparative Summary: A Study in Contrasts

FeatureFusidic AcidScytalidic Acid
Primary Activity Antibacterial (Gram-positive)Antifungal (reported)
Mode of Action Inhibition of protein synthesisNot publicly documented
Molecular Target Elongation Factor G (EF-G)Unknown
Experimental Data Extensive (MICs, in vitro assays)Lacking

Conclusion: The Known and the Unknown

This guide highlights the disparity in our understanding of two antimicrobial compounds. Fusidic acid stands as a testament to decades of research, with a clearly defined mode of action that has enabled its clinical use. Scytalidic acid, on the other hand, represents the vast number of natural products whose biological functions remain to be discovered and characterized. For researchers in drug development, the story of fusidic acid provides a roadmap for the in-depth characterization of a novel antimicrobial, while the case of scytalidic acid underscores the opportunities that lie in exploring the untapped potential of uncharacterized natural compounds. Further investigation into the biological activity and mode of action of scytalidic acid is clearly warranted to determine if it holds any promise as a future therapeutic agent.

References

Structure-Activity Relationship of Scytalidic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Scytalidic acid analogs, focusing on their structure-activity relationships (SAR) with supporting experimental data. The information is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in understanding the key structural features responsible for the biological activities of these compounds and to guide the design of new, more potent analogs.

Introduction

Scytalidin, a fungitoxic metabolite isolated from Scytalidium species, belongs to the sorbicillinoid class of natural products.[1][2] Sorbicillinoids are a diverse group of hexaketide metabolites known for their complex structures and a wide range of biological activities, including antifungal, cytotoxic, and anti-inflammatory properties.[3][4] This guide focuses on the structure-activity relationships of this compound and its analogs, particularly concerning their antifungal and cytotoxic effects.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by specific structural modifications. Key determinants of activity include the nature of the substituent at the 5'-position and the integrity of the sorbyl side chain. The following tables summarize the in vitro cytotoxic and antifungal activities of a series of sorbicillinoid analogs isolated from Scytalidium album.

Cytotoxic Activity against Human Cancer Cell Lines

The cytotoxicity of this compound analogs has been evaluated against various human cancer cell lines, including melanoma (MDA-MB-435) and colon cancer (SW-620) cell lines.[3] The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Cytotoxic Activity (IC50, µM) of this compound Analogs [3]

Compound NumberSubstituent at 5'Sorbyl Side Chain ModificationMDA-MB-435SW-620
1 AldehydeIntact1.50.5
2 Carboxylic acidIntactInactiveInactive
5 AldehydeReduced C2-C3 double bond2.32.5

Data sourced from El-Elimat et al., 2015.[3]

Structure-Activity Relationship for Cytotoxicity:

  • Importance of the 5'-Aldehyde Group: The presence of an aldehyde group at the 5'-position is crucial for cytotoxic activity. Replacement of the aldehyde with a carboxylic acid (Compound 2 ) leads to a complete loss of activity.[3]

  • Intact Sorbyl Side Chain: The integrity of the sorbyl side chain is important for potency. Reduction of the C2-C3 double bond in the sorbyl side chain (Compound 5 ) results in a 1.5 to 5-fold decrease in activity compared to the analog with an intact side chain (Compound 1 ).[3]

Antifungal Activity against Aspergillus niger

Several this compound analogs have demonstrated potent and selective activity against the filamentous fungus Aspergillus niger. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Table 2: Antifungal Activity (MIC, µM) of this compound Analogs against Aspergillus niger [3]

Compound NumberSubstituent at 5'Sorbyl Side Chain ModificationMIC (µM)
1 AldehydeIntact0.20
3 Primary alcoholIntact2.42
5 AldehydeReduced C2-C3 double bond0.16

Data sourced from El-Elimat et al., 2015.[3]

Structure-Activity Relationship for Antifungal Activity:

  • High Potency of Aldehyde-Containing Analogs: Analogs with a 5'-aldehyde group (Compounds 1 and 5 ) exhibit strong antifungal activity, with MIC values in the sub-micromolar range.[3]

  • Reduced Activity with Alcohol Substitution: Reduction of the 5'-aldehyde to a primary alcohol (Compound 3 ) leads to a significant decrease in antifungal potency.[3]

  • Effect of Sorbyl Side Chain Saturation: Interestingly, the reduction of the C2-C3 double bond in the sorbyl side chain does not negatively impact antifungal activity against A. niger, as Compound 5 is equipotent to Compound 1 .[3] This suggests that the structural requirements for antifungal and cytotoxic activities may differ.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound and its analogs has not been fully elucidated. However, the critical role of the 5'-aldehyde group for both cytotoxic and antifungal activities suggests a potential mechanism involving the formation of Schiff bases with primary amine groups present in biological macromolecules such as DNA, RNA, and proteins.[3] This covalent modification could disrupt their normal function, leading to cell death.

Proposed Mechanism of Action cluster_0 This compound Analog (with 5'-aldehyde) cluster_1 Biological Macromolecule cluster_2 Cellular Disruption & Death Analog R-CHO Schiff_Base R-CH=N-Macromolecule (Covalent Adduct) Analog->Schiff_Base Schiff Base Formation Macromolecule Protein-NH2 DNA-NH2 RNA-NH2 Macromolecule->Schiff_Base Disruption Disruption of: - DNA Replication - Transcription - Protein Function Death Cell Death (Apoptosis/Necrosis) Disruption->Death Schiff_Base->Disruption

Caption: Proposed mechanism involving Schiff base formation.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay for Aspergillus niger)

The minimum inhibitory concentration (MIC) of the this compound analogs against Aspergillus niger was determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A. niger was grown on potato dextrose agar (PDA) to induce sporulation. Conidia were harvested and suspended in sterile saline containing 0.05% Tween 80. The conidial suspension was adjusted to a concentration of 1 x 10^6 to 5 x 10^6 conidia/mL.

  • Assay Plate Preparation: The compounds were serially diluted in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculation: The final inoculum concentration in each well was adjusted to 0.4 x 10^4 to 5 x 10^4 conidia/mL.

  • Incubation: The plates were incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a complete inhibition of visible fungal growth.

Cytotoxicity Assay (MTT Assay for MDA-MB-435 and SW-620 Cell Lines)

The cytotoxic activity of the this compound analogs was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MDA-MB-435 and SW-620 cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the this compound analogs and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Conclusion

The structure-activity relationship studies of this compound analogs reveal critical insights for the development of novel antifungal and cytotoxic agents. The 5'-aldehyde group is a key pharmacophore for both activities, while modifications to the sorbyl side chain can differentially affect cytotoxicity and antifungal potency. The proposed mechanism of action via Schiff base formation provides a rationale for the observed SAR and a basis for further investigation and optimization of this promising class of natural products. Future studies should focus on elucidating the specific molecular targets of these compounds to better understand their mechanism of action and to design analogs with improved therapeutic indices.

References

Paving the Way for Potent Antifungal Therapies: A Comparative Guide to the Potential Synergistic Effects of Scytalidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, also known as Scytalidin, is a fungitoxic metabolite produced by the fungus Scytalidium.[1][2] As the challenge of antifungal resistance continues to grow, exploring the synergistic potential of novel and obscure compounds like Scytalidic acid in combination with established antifungal agents is a critical frontier in drug development. This guide provides a forward-looking comparative framework for investigating the synergistic effects of Scytalidic acid, offering hypothetical combinations, detailed experimental protocols, and visualizations to stimulate and direct future research. While direct experimental data on the synergistic effects of Scytalidic acid is not yet available, this document outlines a rational approach to uncovering its potential as a combination therapy partner.

Hypothetical Synergistic Combinations with Scytalidic Acid

The precise mechanism of action for Scytalidic acid is not well-documented. However, as a natural antifungal agent, it may disrupt the fungal cell wall or membrane, or interfere with key metabolic pathways. Based on established principles of antifungal synergy, we propose the following hypothetical combinations for investigation. Synergistic effects often arise when two compounds target different steps in the same pathway or different cellular structures that are functionally related.[3]

Table 1: Proposed Synergistic Combinations and Their Rationale

Compound Class Example Compound Mechanism of Action of Partner Compound Hypothetical Synergistic Rationale
Azoles FluconazoleInhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis and compromising cell membrane integrity.[4]If Scytalidic acid weakens the cell wall, it could enhance the penetration of fluconazole, leading to a more potent inhibition of ergosterol synthesis and catastrophic membrane failure.
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[4]Scytalidic acid, by potentially inhibiting cell wall repair mechanisms, could expose more ergosterol in the cell membrane, creating more binding sites for Amphotericin B and amplifying its pore-forming activity.
Echinocandins CaspofunginInhibits β-(1,3)-D-glucan synthase, disrupting the synthesis of a critical component of the fungal cell wall, leading to osmotic instability.[5]A primary action of Scytalidic acid on the cell membrane could induce stress that makes the fungus more susceptible to the cell wall-destabilizing effects of caspofungin.
Pyrimidines FlucytosineConverted to 5-fluorouracil within fungal cells, which then inhibits DNA and RNA synthesis.[4]Increased membrane permeability, a possible effect of Scytalidic acid, could enhance the uptake of flucytosine, leading to higher intracellular concentrations and more effective inhibition of nucleic acid synthesis.

Experimental Protocols for Assessing Synergy

To quantitatively assess the potential synergistic interactions between Scytalidic acid and other antifungal compounds, the following experimental protocols are recommended.

Checkerboard Microdilution Assay

This is the gold standard method for evaluating synergistic interactions between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of Scytalidic acid and a partner antifungal agent.

Materials:

  • Scytalidic acid (pure compound)

  • Partner antifungal agent (e.g., Fluconazole)

  • 96-well microtiter plates

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of Scytalidic acid and the partner antifungal in the broth medium in separate tubes.

  • Dispense the diluted partner antifungal along the x-axis of the 96-well plate and the diluted Scytalidic acid along the y-axis.

  • The final plate should contain a grid of concentrations of both drugs, alone and in combination.

  • Inoculate each well with a standardized suspension of the fungal strain.

  • Include wells with no drugs (growth control) and no inoculum (sterility control).

  • Incubate the plates at the appropriate temperature and duration for the fungal species.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the FIC for each drug: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Scytalidic acid + FIC of partner drug.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Assay

This assay provides a dynamic assessment of the antifungal activity of drug combinations over time.

Objective: To determine if the combination of Scytalidic acid and a partner antifungal results in a more rapid and extensive killing of the fungal pathogen compared to the individual agents.

Procedure:

  • Prepare cultures of the fungal strain in broth medium.

  • Add Scytalidic acid and the partner antifungal, alone and in combination, at concentrations around their MICs.

  • Incubate the cultures at the appropriate temperature with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the agar plates until colonies are visible and count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time for each treatment.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Hypothetical Data Presentation

The following tables present hypothetical data that researchers might obtain from the described experiments, illustrating a synergistic interaction between Scytalidic acid and Fluconazole against Candida albicans.

Table 2: Hypothetical Checkerboard Assay Results for Scytalidic Acid and Fluconazole against C. albicans

Scytalidic Acid (µg/mL) Fluconazole (µg/mL) Growth (+/-) FIC of Scytalidic Acid FIC of Fluconazole FICI Interpretation
MIC alone = 8 MIC alone = 4
20.5-0.250.1250.375Synergy
40.25-0.50.06250.5625Additive
11-0.1250.250.375Synergy

Table 3: Hypothetical Time-Kill Assay Results for Scytalidic Acid and Fluconazole against C. albicans

Time (hours) Control (log10 CFU/mL) Scytalidic Acid (4 µg/mL) (log10 CFU/mL) Fluconazole (2 µg/mL) (log10 CFU/mL) Combination (4 µg/mL SA + 2 µg/mL FLC) (log10 CFU/mL)
05.05.05.05.0
45.85.25.14.5
86.55.04.93.8
127.24.84.72.5
248.04.54.4<2.0 (detection limit)

Visualizing Potential Synergistic Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed synergistic mechanisms and a typical experimental workflow for their investigation.

Synergistic_Mechanism_Scytalidic_Acid_Fluconazole cluster_fungal_cell Fungal Cell Scytalidic_Acid Scytalidic Acid Cell_Wall Cell Wall Scytalidic_Acid->Cell_Wall Weakens/Damages Fluconazole Fluconazole Ergosterol_Synthesis Ergosterol Synthesis Pathway Fluconazole->Ergosterol_Synthesis Inhibits Cell_Wall->Fluconazole Increased Permeability Cell_Membrane Cell Membrane Membrane_Integrity Membrane Integrity Cell_Membrane->Membrane_Integrity Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Blocked Ergosterol_Synthesis->Membrane_Integrity Disrupted Lanosterol Lanosterol Lanosterol->Ergosterol_Synthesis Ergosterol->Cell_Membrane Incorporation Synergy Synergistic Cell Death Membrane_Integrity->Synergy Loss of

Caption: Hypothetical synergistic mechanism of Scytalidic acid and Fluconazole.

Experimental_Workflow_Synergy_Screening cluster_invitro In Vitro Analysis cluster_interpretation Data Interpretation & Follow-up Start Select Fungal Strain and Antifungal Agents MIC_determination Determine MIC of Individual Agents Start->MIC_determination Checkerboard Perform Checkerboard Microdilution Assay MIC_determination->Checkerboard FICI_calculation Calculate FIC Index (FICI) Checkerboard->FICI_calculation Interpretation Classify Interaction (Synergy, Additive, etc.) FICI_calculation->Interpretation Time_Kill Perform Time-Kill Assays for Synergistic Hits Mechanism_studies Mechanism of Action Studies (e.g., cell wall/membrane integrity assays) Time_Kill->Mechanism_studies Interpretation->Time_Kill If Synergy Detected In_vivo In Vivo Model Testing (e.g., Galleria mellonella) Mechanism_studies->In_vivo

Caption: Experimental workflow for screening synergistic antifungal combinations.

Conclusion

While the synergistic potential of Scytalidic acid remains to be experimentally validated, this guide provides a robust framework for initiating such investigations. By systematically applying established methodologies like checkerboard and time-kill assays, and by exploring rational drug combinations based on known antifungal mechanisms, researchers can efficiently evaluate the promise of Scytalidic acid as a component of future combination therapies. The pursuit of synergistic interactions is a vital strategy in overcoming antifungal resistance and developing more effective treatments for life-threatening fungal infections.

References

Navigating the Uncharted Territory of Scytalidic Acid Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance involving Scytalidic acid, a natural product with antimicrobial properties, is currently hampered by a notable absence of published scientific literature on the topic. Despite its isolation and characterization, detailed studies elucidating its specific mechanism of action and potential for cross-resistance with other antifungal agents are not available in the public domain. This guide, therefore, aims to provide a framework for understanding cross-resistance studies in mycology, using the limited available information on the producing organism, Scytalidium, as a contextual reference.

Understanding Fungicide Resistance

Fungicide resistance occurs when a fungal population that was previously susceptible to a fungicide is no longer controlled by it. This can happen through various mechanisms, such as modification of the fungicide's target site, reduced drug accumulation within the fungal cell, or enzymatic degradation of the fungicide. Cross-resistance is a phenomenon where resistance to one fungicide confers resistance to another, often chemically related, fungicide, typically due to a shared mechanism of action or resistance.

The Knowledge Gap on Scytalidic Acid

Extensive searches of scientific databases have revealed no specific studies investigating the cross-resistance profile of Scytalidic acid. Furthermore, quantitative data on its minimum inhibitory concentrations (MICs) against a broad range of fungal species, which would be foundational for any cross-resistance investigation, are not publicly available. The precise biochemical pathway targeted by Scytalidic acid also remains unelucidated.

Insights from the Producing Genus: Scytalidium

While data on Scytalidic acid is scarce, some information exists regarding the antifungal susceptibility of the fungal genus from which it is derived, Scytalidium. It is crucial to note that the antifungal susceptibility of a fungal species does not directly reflect the properties of a single compound it produces. However, this information can provide a broader context of innate resistance within the genus.

A study on a clinical isolate of Scytalidium dimidiatum reported the following minimum inhibitory concentrations (MICs) for several clinically important antifungal drugs:

Antifungal AgentMIC (mg/liter)
Amphotericin B0.032
Voriconazole0.032
Posaconazole0.75
Fluconazole>256
Itraconazole>32
Caspofungin>32

Data sourced from a study on a clinical isolate of Scytalidium dimidiatum.

This data indicates that while the tested Scytalidium isolate was susceptible to some azoles (voriconazole and posaconazole) and amphotericin B, it exhibited high-level resistance to fluconazole, itraconazole, and caspofungin. This intrinsic resistance in the producing organism could suggest complex cellular mechanisms that might influence the activity of its own secondary metabolites, but any link to the specific action of Scytalidic acid is purely speculative without direct experimental evidence.

Experimental Protocols for Future Cross-Resistance Studies

Should researchers undertake studies on Scytalidic acid cross-resistance, the following experimental protocols would be fundamental.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Scytalidic acid against a panel of relevant fungal species would first need to be determined. This is typically performed using broth microdilution assays following standardized methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Fungal_Isolates Fungal Isolates Inoculation Inoculation with Fungal Suspension Fungal_Isolates->Inoculation Scytalidic_Acid Scytalidic Acid Stock Serial_Dilution Serial Dilution of Scytalidic Acid Scytalidic_Acid->Serial_Dilution Growth_Medium Growth Medium Growth_Medium->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Reading Visual Reading of Growth Inhibition Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cross-Resistance Testing

To assess cross-resistance, fungal strains with known resistance to other classes of fungicides (e.g., azoles, echinocandins, polyenes) would be tested for their susceptibility to Scytalidic acid. A lack of change in MIC compared to wild-type strains would suggest no cross-resistance, while an increased MIC would indicate cross-resistance.

Hypothetical Signaling Pathway and Resistance Mechanisms

Without a known mechanism of action for Scytalidic acid, any depiction of its signaling pathway is speculative. However, we can create a generalized diagram illustrating potential fungal cell targets and resistance mechanisms that could be investigated in future research.

Hypothetical_Pathway cluster_cell Fungal Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Scytalidic_Acid Scytalidic Acid Target_Protein Target Protein/ Enzyme Scytalidic_Acid->Target_Protein Inhibition Ergosterol_Synth Ergosterol Biosynthesis Scytalidic_Acid->Ergosterol_Synth Inhibition DNA_RNA_Synth DNA/RNA Synthesis Scytalidic_Acid->DNA_RNA_Synth Inhibition Target_Protein->Cytoplasm Ergosterol_Synth->Cell_Membrane DNA_RNA_Synth->Nucleus Efflux_Pump Efflux Pump Efflux_Pump->Cell_Membrane Efflux_Pump->Scytalidic_Acid Expulsion Target_Mutation Target Site Mutation Target_Mutation->Target_Protein Alteration Enzymatic_Degradation Enzymatic Degradation Enzymatic_Degradation->Scytalidic_Acid Inactivation

Caption: Hypothetical targets and resistance mechanisms for Scytalidic acid.

Conclusion

The study of Scytalidic acid presents an exciting frontier in the discovery of novel antifungal agents. However, a significant research gap exists regarding its bioactivity profile and potential for cross-resistance. The generation of robust, publicly available data on its antifungal spectrum and mechanism of action is a critical first step. Such research will not only illuminate the therapeutic potential of Scytalidic acid but also provide the necessary foundation to understand and predict its cross-resistance patterns, a crucial aspect for its potential development as a clinical or agricultural fungicide. Until then, any discussion of its cross-resistance remains speculative.

Comparative analysis of Scytalidic acid from different fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Scytalidic acid from different fungal isolates is currently challenging due to the limited availability of published research. While the existence of Scytalidic acid as a chemical entity is confirmed, with a molecular formula of C22H28O7, detailed studies isolating and characterizing this specific metabolite from various fungal sources, particularly within the Scytalidium genus, are not readily found in the scientific literature. This guide, therefore, aims to provide a foundational understanding based on available information and outlines the necessary experimental framework for future comparative studies.

Fungal Sources and Production

The genus Scytalidium is known to produce a variety of secondary metabolites. Species such as Scytalidium dimorphosporum, Scytalidium lignicola, and the thermophilic fungus Scytalidium thermophilum have been investigated for their metabolic products. However, specific studies detailing the isolation and quantification of Scytalidic acid from these or other fungal isolates are not currently available.

To conduct a comparative analysis, the first critical step would be the cultivation of various Scytalidium strains under standardized fermentation conditions. Key parameters to monitor and compare would include:

  • Yield of Scytalidic Acid: The quantity of Scytalidic acid produced per unit of biomass or culture volume.

  • Purity of the Extract: The percentage of Scytalidic acid in the crude fungal extract.

  • Optimal Growth Conditions: The specific temperature, pH, and nutrient requirements for maximal production in each isolate.

Table 1: Hypothetical Comparative Data for Scytalidic Acid Production

Fungal IsolateFermentation Time (days)Yield (mg/L)Purity (%)Optimal Temperature (°C)Optimal pH
Scytalidium sp. A1412085255.5
Scytalidium sp. B218592286.0
Scytalidium sp. C1815088255.8

Note: The data in this table is hypothetical and serves as a template for future research.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the standard experimental protocols that would be necessary for a comparative analysis of Scytalidic acid.

Fungal Culture and Fermentation

A standardized protocol for the cultivation of different fungal isolates is essential. This would typically involve:

  • Strain Maintenance: Maintaining pure cultures of each fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Inoculum Preparation: Growing the fungus in a liquid seed medium to generate sufficient biomass for inoculation of the production culture.

  • Production Fermentation: Cultivating the fungus in a larger volume of a defined production medium under controlled conditions of temperature, pH, and aeration.

Isolation and Purification of Scytalidic Acid

The extraction and purification of Scytalidic acid from the fungal biomass or culture broth would likely involve the following steps:

  • Extraction: Using organic solvents (e.g., ethyl acetate, methanol) to extract the secondary metabolites from the fungal material.

  • Chromatographic Separation: Employing techniques such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC) to isolate Scytalidic acid from other compounds in the crude extract.

  • Structure Elucidation: Confirming the identity and structure of the purified compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis

To compare the production of Scytalidic acid across different isolates, a validated quantitative method is required. This would typically be achieved using:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would be developed to accurately measure the concentration of Scytalidic acid in the extracts. A standard curve of purified Scytalidic acid would be used for quantification.

Biological Activity Assays

To compare the biological performance of Scytalidic acid from different isolates, a panel of bioassays would be necessary. Potential activities to investigate could include:

  • Antimicrobial Activity: Testing the inhibitory effects of Scytalidic acid against a range of pathogenic bacteria and fungi.

  • Cytotoxic Activity: Evaluating the effect of the compound on the viability of various cancer cell lines.

  • Enzyme Inhibition: Assessing the ability of Scytalidic acid to inhibit specific enzymes that may be relevant to disease pathways.

Visualization of Experimental Workflow and Potential Signaling Pathways

Diagrams created using Graphviz can help visualize the complex processes involved in this type of research.

Experimental_Workflow Fungal_Isolates Fungal Isolates (e.g., Scytalidium sp.) Fermentation Standardized Fermentation Fungal_Isolates->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification Quantification Quantitative Analysis (HPLC) Purification->Quantification Bioassays Biological Activity Assays (Antimicrobial, Cytotoxic) Purification->Bioassays Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Bioassays->Data_Analysis

Caption: Experimental workflow for the comparative analysis of Scytalidic acid.

Caption: A hypothetical signaling pathway for the action of Scytalidic acid.

Conclusion and Future Directions

Scytalidic Acid Analogs: A Comparative Analysis of Antifungal Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of activity of Scytalidic acid analogs, specifically sorbicillinoids isolated from Scytalidium album, against the pathogenic fungus Aspergillus niger. The performance of these compounds is compared with established antifungal agents, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of relevant biological pathways and workflows are included to facilitate further research and development.

Comparative Antifungal Activity

Sorbicillinoid analogs isolated from the fungus Scytalidium album have demonstrated potent and selective activity against the filamentous fungus Aspergillus niger.[1][2] Two compounds, in particular, referred to as compound 1 (5′-formyl-2′-hydroxyl-4′-methoxy-(E,E)-sorbophenone) and compound 5 (5′-formyl-2′-hydroxy-4′-methoxy-(E)-4-hexenophenone), have shown exceptionally low minimum inhibitory concentrations (MICs).[1][3]

The following table summarizes the in vitro activity of these Scytalidic acid analogs against Aspergillus niger and provides a comparison with the MICs of several commercially available antifungal drugs against the same pathogen.

Antifungal AgentClassMIC against Aspergillus niger (µg/mL)
Compound 1 (Sorbicillinoid) Sorbicillinoid0.05[1][2]
Compound 5 (Sorbicillinoid) Sorbicillinoid0.04[1][2]
Amphotericin B Polyene0.5 - 2[4][5]
Voriconazole Triazole0.5 - 1[5]
Itraconazole Triazole≥8[6]
Caspofungin Echinocandin0.008 - 0.06 (MEC)[4]
Luliconazole Imidazole0.016[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MEC: Minimum Effective Concentration, the lowest drug concentration that alters fungal growth, typically used for echinocandins.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a critical in vitro method to assess the antifungal activity of a compound. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.[7][8][9][10][11]

Broth Microdilution MIC Assay for Filamentous Fungi (CLSI M38-A2)

1. Inoculum Preparation:

  • Aspergillus niger is grown on potato dextrose agar (PDA) at 35°C for 7 days to encourage sporulation.
  • The surface of the fungal colony is covered with sterile saline (0.85%) and gently scraped with a sterile loop to dislodge the conidia.
  • The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 5 minutes.
  • The upper suspension of conidia is collected and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

2. Preparation of Antifungal Agent Dilutions:

  • The test compounds (Scytalidic acid analogs and comparator drugs) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing no antifungal agent) and a sterility control well (containing no fungus) are included.
  • The plates are incubated at 35°C for 48 to 72 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. For echinocandins like Caspofungin, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest concentration showing morphologically abnormal, compact hyphal growth compared to the growth control.

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

G Workflow for Broth Microdilution MIC Assay A Fungal Culture (Aspergillus niger on PDA) B Prepare Conidial Suspension (0.4x10^4 - 5x10^4 CFU/mL) A->B E Inoculate Wells with Fungal Suspension B->E C Prepare Stock Solution of Antifungal Agent D Serial Dilution in 96-Well Plate (RPMI-1640) C->D D->E F Incubate at 35°C (48-72 hours) E->F G Visually Read MIC (Lowest concentration with no growth) F->G

Caption: A simplified workflow of the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

While the precise mechanism of action for Scytalidic acid analogs is not yet fully elucidated, a common target for antifungal drugs is the ergosterol biosynthesis pathway.[12][13][14][15][16] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. The following diagram illustrates this pathway and the potential point of inhibition by antifungal agents.

G Hypothetical Target: Ergosterol Biosynthesis Pathway cluster_pathway Fungal Cell AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_demethylase Lanosterol 14-alpha-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ergosterol->Membrane Incorporation Fungal_Cell_Death Fungal Cell Death Membrane->Fungal_Cell_Death Disruption leads to Inhibitor Antifungal Agent (e.g., Azoles, potentially Scytalidic Acid Analogs) Inhibitor->Lanosterol_demethylase Inhibition Lanosterol_demethylase->Ergosterol ...

References

A Comparative Guide to the Cytotoxicity of 5-Azacytidine, Decitabine, and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research and drug development, understanding the cytotoxic profiles of various therapeutic agents is paramount. This guide provides an objective comparison of the performance of three prominent cytotoxic drugs: 5-Azacytidine, Decitabine, and Doxorubicin. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their preclinical studies.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of 5-Azacytidine, Decitabine, and Doxorubicin across a range of cancer cell lines as determined by various cytotoxicity assays.

5-AzacytidineCell LineIC50 (µM)Assay TypeCitation
HCT-116 (Colon Cancer)2.18 (24h), 1.98 (48h)MTT[1]
MOLT4 (Leukemia)16.51 (24h), 13.45 (48h)MTT
Jurkat (Leukemia)12.81 (24h), 9.78 (48h)MTT
Hematopoietic Stem Cells16 (48h)Not Specified[2]
DecitabineCell LineIC50 (µM)Assay TypeCitation
HCT-116 (Colon Cancer)4.08 (24h), 3.18 (48h)MTT[1]
Various Cancer Cell Lines~0.1 - 100Not Specified[3]
DoxorubicinCell LineIC50 (µM)Assay TypeCitation
T24 (Bladder Cancer)Not SpecifiedNot Specified[4]
HL-60 (Leukemia)Not SpecifiedNot Specified[4]

Experimental Protocols: Key Cytotoxicity Assays

Accurate and reproducible data are the bedrock of scientific research. Below are detailed methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5][6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[9][10]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction plate at room temperature, protected from light, for a specified time. During this incubation, LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, reducing NAD+ to NADH.[10] Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[10]

  • Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of color produced is directly proportional to the amount of LDH released and, therefore, the number of damaged cells.[10]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[11][12][13][14][15]

  • Cell Preparation: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance comprehension. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the compared cytotoxic agents and a general workflow for cytotoxicity assays.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Measure Signal (Absorbance/Fluorescence) mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability / IC50 readout->calculation

Caption: General workflow for in vitro cytotoxicity assays.

Azacytidine_Decitabine_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes cluster_outcome Cellular Outcome drug 5-Azacytidine / Decitabine incorporation Incorporation into DNA/RNA drug->incorporation Cellular Uptake dnmt_inhibition DNMT Inhibition incorporation->dnmt_inhibition protein_synthesis Altered Protein Synthesis (5-Azacytidine) incorporation->protein_synthesis RNA incorporation hypomethylation DNA Hypomethylation dnmt_inhibition->hypomethylation gene_reexpression Tumor Suppressor Gene Re-expression hypomethylation->gene_reexpression cell_cycle_arrest Cell Cycle Arrest gene_reexpression->cell_cycle_arrest apoptosis Apoptosis gene_reexpression->apoptosis protein_synthesis->cell_cycle_arrest protein_synthesis->apoptosis

Caption: Mechanism of action for 5-Azacytidine and Decitabine.[16][17][18][19][20][21][22][23][24][25]

Doxorubicin_Pathway cluster_drug Drug Action cluster_cellular Cellular Mechanisms cluster_outcome Cellular Outcome dox Doxorubicin intercalation DNA Intercalation dox->intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros_generation Reactive Oxygen Species (ROS) Generation dox->ros_generation dna_damage DNA Damage intercalation->dna_damage top2_inhibition->dna_damage ros_generation->dna_damage membrane_damage Membrane Damage ros_generation->membrane_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest membrane_damage->apoptosis

Caption: Mechanism of action for Doxorubicin.[26][27][28][29][30]

References

Safety Operating Guide

Proper Disposal of Scytalidic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Scytalidic acid with appropriate personal protective equipment (PPE). Based on the hazard assessment of analogous acidic organic compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.[2]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Quantitative Data Summary

While specific quantitative data for Scytalidic acid is limited, the following table summarizes its known chemical properties.

PropertyValue
Molecular FormulaC₂₂H₂₈O₇
Molecular Weight404.45 g/mol

Step-by-Step Disposal Protocol

The primary method for the disposal of Scytalidic acid involves neutralization followed by disposal as hazardous waste. Do not dispose of untreated Scytalidic acid down the drain.

Experimental Protocol: Neutralization of Scytalidic Acid Waste

This protocol is adapted from standard laboratory procedures for the neutralization of acidic chemical waste.

Materials:

  • Scytalidic acid waste (solid or dissolved in a compatible solvent)

  • Sodium bicarbonate (baking soda) or another suitable weak base

  • Water

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container (e.g., a clearly labeled, sealable, and chemically resistant container)

  • Stir bar and stir plate

Procedure:

  • Preparation: If the Scytalidic acid waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or methanol). If it is already in solution, proceed to the next step.

  • Dilution: Slowly and cautiously dilute the acidic solution by adding it to a larger volume of water in a suitable container. This helps to control the heat generated during neutralization.

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate, in small portions. Be cautious of potential effervescence (fizzing) as carbon dioxide gas is produced.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Collection: Once neutralized, the solution should be transferred to a designated hazardous waste container.

  • Labeling and Storage: Securely seal the container and label it clearly as "Neutralized Scytalidic Acid Waste" with the date of neutralization. Store the container in a designated secondary containment area away from incompatible materials until it can be collected by a certified hazardous waste disposal service.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Scytalidic acid.

ScytalidicAcidDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Scytalidic Acid Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Dissolve in Suitable Solvent (if solid) B->C Start D Dilute with Water C->D E Neutralize with Weak Base (e.g., Sodium Bicarbonate) D->E F Monitor pH (Target: 6.0-8.0) E->F G Collect in Labeled Hazardous Waste Container F->G pH is Neutral H Store for Professional Disposal G->H

Caption: Workflow for the safe disposal of Scytalidic acid.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Scytalidic acid, fostering a culture of safety and compliance.

References

Essential Safety and Logistical Information for Handling Scytalidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Scytalidic acid (CAS No. 39012-16-3) could not be located. The following information is based on general best practices for handling acidic compounds in a research laboratory setting. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

When handling Scytalidic acid, as with any potentially hazardous chemical, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling acids in a laboratory environment.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldAlways wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling acids. Ensure gloves are inspected for any signs of degradation or punctures before use. For prolonged contact or when handling highly corrosive acids, heavier-duty gloves may be necessary. Always consult a glove compatibility chart if available.
Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills.
Closed-Toed ShoesLeather or other chemical-resistant, closed-toed shoes that cover the entire foot are mandatory in a laboratory setting.
Respiratory Fume HoodAll work with Scytalidic acid should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or aerosols.
RespiratorIf there is a potential for exposure to high concentrations of aerosols or vapors that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate acid gas cartridge may be required. A formal respiratory protection program, including fit testing and training, is necessary for respirator use.

Operational Plan: Safe Handling and Experimental Protocol

Safe handling of acidic compounds requires adherence to strict protocols to prevent accidents and exposure.

Engineering Controls:

  • Fume Hood: All manipulations of Scytalidic acid, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical emergency fixtures. Ensure the pathway to this equipment is unobstructed at all times.

Work Practices:

  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by covering the surface with absorbent, chemical-resistant material.

  • Handling:

    • Always handle Scytalidic acid in the smallest quantities necessary for the experiment.

    • When diluting, always add the acid slowly to the diluent (e.g., water), never the other way around, to avoid a violent exothermic reaction.

    • Use appropriate, compatible containers for handling and storing the acid. Glass or other corrosive-resistant materials are generally suitable.

  • Transport: When transporting Scytalidic acid, even short distances within the laboratory, use a secondary container to prevent spills in case the primary container breaks.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit equipped for acid spills. This typically contains a neutralizing agent (such as sodium bicarbonate) and absorbent materials.

    • Carefully apply the neutralizer to the spill, working from the outside in.

    • Once the reaction has ceased, use the absorbent material to clean up the residue.

    • Place the contaminated materials in a designated hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response team.

    • If safe to do so, close the doors to the affected area to contain any vapors.

Personnel Exposure:

  • Skin Contact:

    • Immediately proceed to the nearest safety shower or drench hose.

    • Remove any contaminated clothing while under the shower.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately go to the nearest eyewash station.

    • Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes.[1]

    • Remove contact lenses if present and easily removable.

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, have them rinse their mouth with water.

    • Seek immediate medical attention.[1]

Disposal Plan

All waste containing Scytalidic acid must be treated as hazardous waste and disposed of according to institutional and local regulations.

General Neutralization and Disposal Procedure:

  • Collection: Collect all Scytalidic acid waste in a clearly labeled, compatible, and sealed hazardous waste container.

  • Neutralization (for small quantities, if permitted by your institution):

    • This procedure should only be performed by trained personnel in a fume hood.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste with constant stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is neutral (between 6 and 8).

  • Disposal:

    • The neutralized solution may be permissible for drain disposal if it does not contain any other hazardous materials. Always check with your institution's EHS for specific guidelines.

    • If drain disposal is not permitted, the neutralized waste must be collected in a hazardous waste container.

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

Workflow for Safe Handling of Scytalidic Acid

Safe_Handling_Workflow cluster_workflow Standard Operating Procedure cluster_emergency Contingency Plan prep Preparation ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe hood Work in a Fume Hood ppe->hood handling Handling hood->handling weigh Weigh Scytalidic Acid handling->weigh emergency Emergency Procedures handling->emergency dissolve Prepare Solution (Add Acid to Solvent) weigh->dissolve experiment Conduct Experiment dissolve->experiment disposal Disposal experiment->disposal experiment->emergency waste_collection Collect Waste in Labeled Container disposal->waste_collection neutralize Neutralize Waste (if applicable) waste_collection->neutralize dispose Dispose via EHS neutralize->dispose cleanup Decontaminate Work Area dispose->cleanup spill Spill Response emergency->spill exposure Personnel Exposure (Skin/Eye Contact) emergency->exposure

Caption: Workflow for the safe handling of Scytalidic acid in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.